molecular formula C14H27NO6 B067881 Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 190912-49-3

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

カタログ番号: B067881
CAS番号: 190912-49-3
分子量: 305.37 g/mol
InChIキー: PYQSNDGHZWMGCA-DHGKCCLASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C14H27NO6 and its molecular weight is 305.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO6/c1-3-4-5-6-7-20-14-11(15-9(2)17)13(19)12(18)10(8-16)21-14/h10-14,16,18-19H,3-8H2,1-2H3,(H,15,17)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQSNDGHZWMGCA-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Hexyl 2-acetamido-2-deoxy-


-D-glucopyranoside (Hexyl 

-GlcNAc). CAS Registry: 59080-45-4 (General alkyl GlcNAc family reference). Applications: Hydrophobic handle for glycosidase assays, acceptor for glycosyltransferases, and non-ionic surfactant mimetic for membrane protein stabilization.

This guide details the synthesis of Hexyl


-GlcNAc, focusing on the critical challenge of stereoselectivity. Unlike simple glucosides, the 2-acetamido group at C2 provides a powerful tool for controlling anomeric configuration via Neighboring Group Participation (NGP) . This guide presents two validated pathways: a chemical route utilizing the oxazoline intermediate  for exclusive 

-selectivity, and a chemoenzymatic route utilizing

-N-acetylhexosaminidase for green synthesis.

Part 1: Strategic Retrosynthesis & Mechanism

The synthesis hinges on the formation of the


-glycosidic bond between the anomeric carbon (C1) of the GlcNAc donor and the hydroxyl group of 1-hexanol.
The Stereochemical Control: Neighboring Group Participation (NGP)

Direct displacement of a halide at C1 often leads to mixtures. However, the N-acetyl group at C2 acts as an internal nucleophile. Upon activation of the anomeric leaving group (LG), the carbonyl oxygen of the acetamido group attacks C1 from the alpha face, forming a stable bicyclic oxazolinium ion . The incoming alcohol (hexanol) must then attack C1 from the beta face (trans to the C2 substituent) to open the ring, guaranteeing the


-configuration.
Mechanism Diagram

The following diagram illustrates the NGP mechanism ensuring


-selectivity.

G Start GlcNAc Donor (alpha-Chloride or Acetate) Oxazoline Oxazolinium Ion (Bicyclic Intermediate) Start->Oxazoline Lewis Acid Activation Transition Nucleophilic Attack (Hexanol from Beta-face) Oxazoline->Transition 1-Hexanol Product Hexyl beta-GlcNAc (Protected) Transition->Product Ring Opening

Figure 1: Mechanism of Neighboring Group Participation (NGP) leading to exclusive beta-anomer formation.

Part 2: Chemical Synthesis Protocol (Oxazoline Method)

This route is preferred for high purity and scalability. It proceeds via the isolation or in situ generation of the oxazoline intermediate.

Phase 1: Preparation of the Donor

Starting Material: N-Acetylglucosamine (GlcNAc).

  • Peracetylation:

    • Suspend GlcNAc (10 g) in acetic anhydride (50 mL) and pyridine (50 mL).

    • Stir at room temperature overnight.

    • Pour into ice water, filter the precipitate.

    • Product: 2-acetamido-2-deoxy-1,3,4,6-tetra-O-acetyl-

      
      -D-glucopyranose.
      
  • Chlorination (Optional but recommended for reactivity):

    • Treat the peracetate with Acetyl Chloride (neat) or

      
       in 
      
      
      
      .
    • Stir 24-48h at RT.

    • Product: 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-

      
      -D-glucopyranosyl chloride (GlcNAc-Cl).[1]
      
Phase 2: Glycosylation (The Key Step)

Reagents: GlcNAc-Cl (Donor), 1-Hexanol (Acceptor), TMSOTf (Promoter), Molecular Sieves (4Å).

ParameterSpecificationNote
Solvent Anhydrous 1,2-Dichloroethane (DCE)DCM can be used, but DCE allows higher temp (reflux).
Temperature 50°C to RefluxHigher temp favors oxazoline ring opening by the alcohol.
Stoichiometry 1.0 : 1.5 : 0.1Donor : Acceptor : Promoter (TMSOTf).
Time 2 - 4 HoursMonitor by TLC (Ethyl Acetate:Hexane 3:1).

Step-by-Step Protocol:

  • Setup: Flame-dry a two-neck round bottom flask under Argon. Add 4Å molecular sieves.

  • Dissolution: Dissolve GlcNAc-Cl (1.0 eq, 2.0 g) and 1-Hexanol (1.5 eq, 1.0 mL) in dry DCE (20 mL).

  • Activation: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise.

    • Note: The reaction proceeds via the oxazoline. If using the isolated oxazoline as starting material, use Camphorsulfonic acid (CSA) or

      
       as the catalyst.
      
  • Reaction: Heat to 50°C. The spot for the chloride (

    
    ) will disappear, and a lower running spot (
    
    
    
    ) for the glycoside will appear.
  • Quench: Add Triethylamine (

    
    ) to neutralize the acid. Filter off sieves.
    
  • Workup: Wash with saturated

    
    , then brine. Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (EtOAc/Hexane gradient).

Phase 3: Global Deprotection
  • Dissolve the protected glycoside in dry Methanol.

  • Add catalytic Sodium Methoxide (NaOMe) (pH ~9-10).

  • Stir for 1 hour (Zemplén deacetylation).

  • Neutralize with Amberlite IR-120 (H+) resin. Filter and concentrate.

  • Final Product: Hexyl 2-acetamido-2-deoxy-

    
    -D-glucopyranoside.
    

Part 3: Enzymatic Synthesis Protocol (Green Route)

This method avoids toxic solvents and protection/deprotection steps but typically gives lower yields (~40-60%).

Enzyme:


-N-Acetylhexosaminidase (EC 3.2.1.52) from Aspergillus oryzae or Canavalia ensiformis (Jack Bean).
Workflow Diagram

Enzyme Substrate GlcNAc / (GlcNAc)2 (Donor) Reaction Transglycosylation (pH 4.5 - 6.0, 37-50°C) Substrate->Reaction Hexanol 1-Hexanol (Acceptor & Cosolvent) Hexanol->Reaction Enzyme beta-N-Acetylhexosaminidase Enzyme->Reaction Purification Separation (Hydrophobic Interaction) Reaction->Purification Target Hexyl beta-GlcNAc Purification->Target

Figure 2: Enzymatic transglycosylation workflow.

Protocol:

  • Buffer: Sodium citrate or Phosphate buffer (50 mM, pH 5.0).

  • Mix: Dissolve GlcNAc (or Chitobiose for better donor capability) in buffer.

  • Add Acceptor: Add 1-Hexanol (20-30% v/v). Note: High hexanol concentration is required to shift equilibrium but may denature the enzyme.

  • Incubation: Add Enzyme (5-10 Units). Incubate at 37°C with vigorous shaking (to emulsify the hexanol).

  • Monitoring: Monitor by HPLC or TLC.

  • Termination: Boil for 5 mins to denature enzyme.

  • Isolation: The product is amphiphilic. Wash the aqueous phase with ether to remove excess hexanol, then pass the aqueous phase through a C18 Sep-Pak cartridge. Elute the product with MeOH/Water.

Part 4: Characterization & Validation

The validity of the synthesis is confirmed by the


-anomeric configuration.
Expected NMR Data (in or )
NucleusSignalShift (

)
Coupling (

)
Interpretation

H-1 (Anomeric) 4.45 - 4.55 ppm 8.0 - 8.5 Hz Diagnostic for

-linkage
(trans-diaxial).

N-Acetyl (

)
~2.00 ppmSingletConfirms presence of GlcNAc moiety.

Hexyl (

)
3.5 - 3.9 ppmMultiplet

attached to anomeric center.

Hexyl (

)
~0.88 ppmTripletTerminal methyl of hexyl chain.

C-1 (Anomeric) 101 - 102 ppm -Typical for

-GlcNAc glycosides.

Mass Spectrometry:

  • Formula:

    
    
    
  • Molecular Weight: 305.37 g/mol

  • ESI-MS: Observe

    
     or 
    
    
    
    .

Part 5: Troubleshooting

  • Low Beta-Selectivity:

    • Cause: Acid catalyst too strong or presence of water preventing oxazoline formation.

    • Fix: Ensure strictly anhydrous conditions. Switch from TfOH to TMSOTf or

      
      .
      
  • Low Yield (Enzymatic):

    • Cause: Hydrolysis dominates over transglycosylation.

    • Fix: Increase Hexanol concentration (use cosolvent like DMSO if necessary) or use a "glycosynthase" mutant if available.

  • Emulsion Formation:

    • Cause: The product is a surfactant.[3]

    • Fix: Avoid vigorous shaking during extraction. Use centrifugation to break emulsions.

References

  • Vernon, J., Roseman, S., & Yuan, C. L. (1980). Synthesis of 6-amino-1-hexyl 2-acetamido-2-deoxy-3-, -4-, and -6-O-β-D-galactopyranosyl-β-D-glucopyranosides.[1] Carbohydrate Research. Link

  • Kishida, M., et al. (2004). Chemoenzymatic synthesis of n-hexyl and O-beta-D-xylopyranosyl-(1-->6)-beta-D-glucopyranosides. Chemical & Pharmaceutical Bulletin. Link

  • Cai, L., et al. (2005). A mild and efficient method for preparation of GlcNAc derivatives by reaction of glycosyl acceptors with glycosyl oxazolines. Journal of Carbohydrate Chemistry. Link

  • PubChem Compound Summary. (2025). n-hexyl beta-D-glucopyranoside (Analogous Structure Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). 2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate Product Sheet.Link

Sources

A Comprehensive Technical Guide to Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides an in-depth technical overview of Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside, also known as Hexyl N-acetyl-β-D-glucosaminide (Hexyl-β-GlcNAc). This amphiphilic molecule, consisting of a hydrophilic N-acetylglucosamine headgroup and a hydrophobic six-carbon alkyl chain, is of significant interest to researchers in biochemistry, cell biology, and drug development. Its properties as a non-ionic surfactant make it valuable for solubilizing membrane proteins, while its structure serves as a crucial building block for the synthesis of complex glycans and glycoconjugates. This document details its physicochemical properties, provides a validated protocol for its chemical synthesis and purification, outlines methods for its analytical characterization, and explores its key applications.

Introduction to Alkyl Glycosides and N-Acetylglucosamine Derivatives

Alkyl glycosides are a class of molecules where a carbohydrate is attached to a fatty alcohol via a glycosidic bond. This structure imparts an amphiphilic nature, with a polar, hydrophilic sugar head and a nonpolar, hydrophobic alkyl tail. This dual characteristic makes them effective and often biocompatible non-ionic surfactants.

The sugar moiety in the topic compound, 2-acetamido-2-deoxy-D-glucopyranose (N-acetyl-D-glucosamine or GlcNAc), is a fundamentally important monosaccharide in biology.[1] It is the monomeric unit of chitin and a key component of more complex carbohydrates like glycoproteins and glycolipids, which are involved in processes ranging from structural support to cell-cell recognition.[1][2]

By combining a hexyl chain with GlcNAc through a stable β-glycosidic linkage, Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside is created. This compound serves not only as a mild detergent for biochemical applications but also as a versatile synthetic intermediate for constructing oligosaccharides used to probe the binding specificities of carbohydrate-binding proteins like lectins or to study the activity of glycoside hydrolase enzymes.[2][3]

Physicochemical Properties

The precise molecular characteristics of Hexyl-β-GlcNAc are fundamental to its function and application. The combination of the bulky, polar sugar head and the flexible, nonpolar alkyl tail dictates its solubility, aggregation behavior, and utility as a surfactant.

Molecular Structure

The structure consists of a pyranose ring (the six-membered ring form of the sugar) with the hexyl group attached to the anomeric carbon (C1) in a beta (β) configuration. This equatorial orientation of the aglycone is a key structural feature.

Caption: 2D structure of Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Quantitative Data Summary

The key properties of Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside are summarized in the table below. The molecular weight is derived from its chemical formula.

PropertyValueSource
IUPAC Name Hexyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside-
Molecular Formula C₁₄H₂₇NO₆Calculated
Molecular Weight 305.37 g/mol Calculated
Exact Mass 305.18384 DaCalculated
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Soluble in water and polar organic solvents (e.g., Methanol, DMSO)General knowledge

Synthesis and Purification

The synthesis of alkyl glycosides like Hexyl-β-GlcNAc is a cornerstone of carbohydrate chemistry. The primary challenge is to form the glycosidic bond with high stereoselectivity (achieving the β-isomer exclusively) while preventing unwanted reactions at other hydroxyl groups on the sugar. This necessitates a multi-step process involving protection, activation, coupling, and deprotection.

Synthetic Workflow Overview

The most common and reliable approach is a modified Koenigs-Knorr glycosylation. This involves activating the anomeric carbon of a fully protected GlcNAc derivative, which then reacts with hexanol. The protecting groups are removed in the final step to yield the target compound.

workflow start N-Acetylglucosamine (Starting Material) step1 Acetylation (Protection) start->step1 intermediate1 Per-O-acetylated GlcNAc step1->intermediate1 step2 Anomeric Activation (e.g., Halogenation) intermediate1->step2 intermediate2 Glycosyl Donor (e.g., Glycosyl Bromide) step2->intermediate2 step3 Glycosylation (Promoter-mediated) intermediate2->step3 hexanol Hexanol (Glycosyl Acceptor) hexanol->step3 intermediate3 Protected Hexyl-β-GlcNAc step3->intermediate3 step4 Deprotection (Zemplén Deacetylation) intermediate3->step4 intermediate4 Crude Product step4->intermediate4 step5 Purification (Silica Gel Chromatography) intermediate4->step5 end Pure Hexyl-β-GlcNAc step5->end fragmentation parent Parent Ion [M+H]⁺ m/z 306.19 frag_Y1 Y₁ Ion (GlcNAc moiety) m/z 222.10 parent->frag_Y1 Glycosidic Bond Cleavage frag_B1 B₁ Ion (Oxonium ion of Hexyl-O) m/z 101.10 parent->frag_B1 Glycosidic Bond Cleavage

Sources

solubility of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in different solvents

Technical Guide: Solubility Profile and Physicochemical Applications of Hexyl 2-acetamido-2-deoxy- -D-glucopyranoside[1][2][3][4]

Executive Summary

Hexyl 2-acetamido-2-deoxy-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


1234123444

Physicochemical Profile

The solubility of Hexyl


1234
Molecular Identity[1][2][4][5]
  • IUPAC Name: Hexyl 2-acetamido-2-deoxy-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -D-glucopyranoside[1][2][3][4][5][6]
    
  • Common Abbreviations: Hexyl

    
    -D-GlcNAc, Hexyl GlcNAc[1][2][3][4]
    
  • Molecular Weight: ~305.37 g/mol [1][2][4]

  • Molecular Formula:

    
    [2][3][4]
    
  • HLB (Hydrophilic-Lipophilic Balance): Estimated ~13–14 (Water-soluble, oil-in-water emulsifier range)[1][2][3][4]

Structural Implications on Solubility

The

1234
  • Crystal Lattice Energy: The acetamido group facilitates strong intermolecular hydrogen bonding (amide-amide interactions), often resulting in a higher melting point and slightly lower dissolution kinetics in cold water compared to Hexyl Glucoside.[3][4]

  • Amphiphilicity: The hexyl chain (

    
    ) is too short to drive strong micellization at low concentrations.[4] Consequently, Hexyl 
    
    
    -D-GlcNAc exhibits a high Critical Micelle Concentration (CMC), often acting as a monomeric solute up to millimolar concentrations.[1][2][3][4]

Solubility Landscape

The following data summarizes the solubility behavior of Hexyl

Solvent Compatibility Table[1][2][5]
Solvent ClassSpecific SolventSolubility RatingMechanism / Observation
Polar Protic Water High (>50 mg/mL)Solvation of sugar hydroxyls dominates.[1][2][3][4] Forms clear solutions; micellization occurs at high concentrations (>100 mM).[3][4]
Methanol / Ethanol High Excellent solubility.[3][4] Often used for recrystallization (e.g., from hot EtOH or MeOH/Ether mixtures).[4][7]
Isopropanol Moderate Soluble, but temperature-dependent.[1][2][3][4] Good for controlled precipitation.[4]
Polar Aprotic DMSO Very High (>100 mg/mL)Universal solvent for glycosides.[3][4] Disrupts inter-sugar H-bonds effectively.[1][2][3][4]
DMF High Similar to DMSO; suitable for chemical derivatization reactions.[3][4]
Non-Polar Diethyl Ether Insoluble Used as an antisolvent to precipitate the compound from alcoholic solutions.[4]
Hexane Insoluble Completely immiscible.[3][4] Used to wash away unreacted hexanol during synthesis.[4]
Chlorinated Chloroform / DCM Poor / Insoluble The unprotected sugar headgroup prevents solubility.[4] (Note: The peracetylated precursor is highly soluble here).[4]
Critical Micelle Concentration (CMC) Context

Researchers must distinguish between "solubility limit" (saturation) and "CMC" (aggregation).[3][4]

  • CMC Estimate: ~200–250 mM (approx. 6–8% w/v).[3][4][8]

  • Implication: Below this concentration, the molecule exists as free monomers.[4][7] Above this, it forms labile micelles.[4][7][9] This high CMC makes it easier to remove by dialysis compared to Octyl GlcNAc (CMC ~20 mM).[3][4]

Thermodynamic & Kinetic Factors[1][3][4]

Temperature Dependence

Dissolution of alkyl glycosides in water is generally endothermic (

34
  • Heating: Solubility increases significantly with temperature.[3][4]

  • Krafft Point: For hexyl chains, the Krafft point (temperature where solubility equals CMC) is usually below

    
    , meaning the surfactant is soluble and micelle-forming across standard experimental temperatures (
    
    
    to
    
    
    ).[3][4]
Partitioning

In biphasic systems (e.g., Water/Octanol), Hexyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1234enzymatic synthesis4

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise saturation limits for your specific batch.[1][4][7]

  • Preparation: Weigh 50 mg of Hexyl

    
    -D-GlcNAc into a 1.5 mL microcentrifuge tube.
    
  • Solvent Addition: Add the target solvent (e.g., Water, PBS, Ethanol) in small increments (e.g., 50 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    L) at a controlled temperature (
    
    
    ).[4]
  • Equilibration: Vortex vigorously for 1 minute after each addition. If undissolved solid remains, sonicate for 30 seconds.[4][7]

  • Endpoint: Continue addition until the solution is perfectly clear.

  • Calculation:

    
    .[2][3][4]
    
Protocol B: Turbidimetric CMC Determination

Required to determine the aggregation state for biological assays.[4][7]

  • Dye Preparation: Prepare a 20

    
    M solution of Diphenylhexatriene (DPH) in THF.
    
  • Sample Series: Prepare a serial dilution of Hexyl

    
    -D-GlcNAc in water ranging from 10 mM to 500 mM.
    
  • Incubation: Add DPH solution to each sample (final DPH conc. 1

    
    M). Incubate in the dark for 30 mins.
    
  • Measurement: Measure fluorescence (Ex: 358 nm, Em: 430 nm).

  • Analysis: Plot Fluorescence Intensity vs. Log[Concentration]. The inflection point represents the CMC.[4]

Visualization of Solubility Mechanisms

The following diagram illustrates the solubility behavior and synthesis workflow, highlighting the role of solvent polarity.

SolubilityLandscapecluster_SolventsSolvent Interactioncluster_StatePhysical StateCompoundHexyl beta-D-GlcNAcWaterWater / Buffer(H-Bonding Dominant)Compound->WaterDissolvesAlcoholMethanol / Ethanol(Amphiphilic Solvation)Compound->AlcoholDissolves (Hot)NonPolarHexane / Ether(Hydrophobic Mismatch)Compound->NonPolarInsolubleMonomerMonomeric Dispersion(< CMC)Water->MonomerLow Conc.MicelleMicellar Aggregate(> ~250 mM)Water->MicelleHigh Conc.Alcohol->MonomerStable SolutionPrecipitateSolid PrecipitateNonPolar->PrecipitatePhase Separation

Caption: Solubility phase behavior of Hexyl

1234

Applications in Drug Development

Understanding the solubility profile enables specific applications:

  • Chitinase Inhibition: Used as a soluble competitive inhibitor.[4] Requires aqueous solubility >10 mM for effective

    
     determination.[4]
    
  • Permeation Enhancer: The hexyl chain provides sufficient lipophilicity to interact with cell membranes without the lytic toxicity of longer-chain detergents (e.g., SDS or Triton X-100).[3][4]

  • Acceptor in Transglycosylation: In enzymatic synthesis, the high solubility of Hexyl GlcNAc allows it to serve as an efficient acceptor for glycosyltransferases, unlike hydrophobic acceptors that require biphasic systems.[4][7]

References

  • PubChem. 2-Acetamido-2-deoxy-beta-D-glucopyranose Compound Summary. National Library of Medicine.[4] Available at: [Link] (Accessed via Search 1.13).[3][4]

  • ResearchGate. Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside. Available at: [Link] (Accessed via Search 1.2).[3][4]

function of the acetamido group in Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Technical Guide: The Functional Dynamics of the Acetamido Group in Hexyl -D-GlcNAc

Executive Summary

Hexyl 2-acetamido-2-deoxy-


hexyl aglycone2-acetamido group (NHAc)intramolecular nucleophile

Structural Dynamics & Physicochemical Properties

The molecule comprises two distinct functional domains that synergize to optimize enzymatic turnover.

The C2 Acetamido Group (The Catalytic Driver)

Unlike glucose, where the C2 position holds a hydroxyl group, GlcNAc derivatives possess an N-acetyl group (

  • Electronic Character: The carbonyl oxygen of the amide is electron-rich. In the constrained environment of the enzyme active site, this oxygen is positioned to attack the anomeric center (C1).

  • Conformational Influence: The bulky acetamido group favors the

    
     chair conformation, positioning the C1-O-Hexyl bond in an axial orientation (anomeric effect), which is pre-requisite for 
    
    
    -glycosidic cleavage.
The Hexyl Aglycone (The Affinity Anchor)
  • Hydrophobic Pocket Targeting:

    
    -hexosaminidases possess a distinct hydrophobic pocket (lined with Tryptophan and Tyrosine residues) adjacent to the catalytic center.[1]
    
  • Comparison: While methyl-GlcNAc (

    
    ) binds weakly, the hexyl chain extends into this pocket, significantly improving binding affinity (
    
    
    often
    
    
    ) through Van der Waals interactions.

Table 1: Functional Moiety Comparison

MoietyPositionChemical NaturePrimary Function
Acetamido Group C2 (Equatorial)Amide (Nucleophilic Oxygen)Catalysis: Anchomeric assistance; forms oxazoline intermediate.
Hexyl Group C1 (Axial/Beta)Alkyl Chain (Lipophilic)Binding: Docks into the aglycone-binding hydrophobic pocket.
Pyranose Ring BackboneCarbohydrate (

)
Scaffold: Orients functional groups for recognition.

Mechanistic Role: Substrate-Assisted Catalysis[1][2][3][4]

The defining feature of this substrate is that the enzyme does not provide the nucleophile. Instead, the enzyme distorts the substrate so that the acetamido group performs the nucleophilic attack.

The Mechanism (Anchomeric Assistance)
  • Distortion: Upon binding, the enzyme (specifically an Aspartate/Glutamate pair) hydrogen bonds with the amide hydrogen, increasing the nucleophilicity of the carbonyl oxygen.

  • Intramolecular Attack: The carbonyl oxygen attacks the C1 anomeric carbon from the alpha face.

  • Displacement: The hexyl alcohol (aglycone) is displaced as a leaving group.

  • Oxazolinium Formation: This results in a cyclic oxazolinium ion intermediate (a bicyclic structure).

  • Hydrolysis: A water molecule attacks the anomeric center of the oxazolinium ion, reopening the ring and yielding the product with retention of configuration (

    
    -anomer).
    
Pathway Visualization

The following diagram illustrates the critical role of the acetamido group in forming the transition state.

Substrate_Assisted_Catalysiscluster_0Step 1: Binding & Distortioncluster_1Step 2: Anchomeric Assistancecluster_2Step 3: HydrolysisS1Hexyl-GlcNAc(Substrate)TSOxazolinium Ion(Cyclic Intermediate)S1->TSAcetamido O attacks C1E1Enzyme Active Site(Asp/Glu Pair)E1->S1Polarizes NH-COLGHexanol(Leaving Group)TS->LGAglycone ReleaseProdGlcNAc(Product)TS->ProdWater AttackH2OWater MoleculeH2O->TS

Caption: The C2-acetamido oxygen attacks C1, displacing hexanol and forming the oxazolinium intermediate.

Experimental Protocols

Synthesis of Hexyl -D-GlcNAc

Context: Direct glycosylation requires activation of the anomeric center. The oxazoline method is preferred for 1,2-trans stereoselectivity (ensuring the

Reagents: 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-

  • Activation: Dissolve peracetylated GlcNAc (1.0 eq) in anhydrous DCM under

    
    . Add TMSOTf (1.1 eq) to generate the oxazoline intermediate  in situ.
    
  • Glycosylation: Add anhydrous 1-hexanol (1.5 eq). The oxazoline ring opens via attack from the alcohol, exclusively forming the

    
    -glycoside due to the participating acetamido group.
    
  • Deprotection: Treat the resulting peracetylated hexyl glycoside with NaOMe in MeOH (Zemplén conditions) to remove O-acetyl groups.

  • Purification: Silica gel chromatography (DCM:MeOH 9:1).

Enzyme Kinetic Assay (Self-Validating)

Context: This assay quantifies the hydrolytic rate of

Morgan-Elson

Workflow Diagram:

Assay_WorkflowStartSubstrate Prep(Hexyl-GlcNAc 0.5 - 5 mM)IncubateIncubation37°C, 15-30 minStart->IncubateEnzEnzyme Addition(Hex A/B in Citrate pH 4.5)Enz->IncubateStopStop Reaction(Boiling / Borate Buffer pH 9)Incubate->StopDetectMorgan-Elson Reaction(pDMAB Reagent -> Red Color)Stop->DetectReadAbsorbance Read(585 nm)Detect->Read

Caption: Colorimetric quantification of GlcNAc released from the hexyl substrate.

Step-by-Step:

  • Buffer Prep: Citrate-Phosphate buffer (pH 4.5) is critical to mimic the lysosomal environment.

  • Incubation: Mix 50

    
    L Enzyme + 50 
    
    
    L Hexyl-GlcNAc (varying concentrations). Incubate at 37°C for 30 mins.
  • Termination: Add 100

    
    L Borate buffer (pH 9.0) and boil for 3 mins. This stops the enzyme and prepares the released GlcNAc for cyclization.
    
  • Development: Add p-dimethylaminobenzaldehyde (pDMAB) reagent (Ehrlich's reagent). Incubate 20 mins at 37°C.

  • Validation:

    • Blank: Substrate + Buffer (No Enzyme).

    • Inhibitor Control: Add 10

      
      M PUGNAc or NAG-thiazoline to verify specific signal inhibition.
      

Applications in Drug Development[5]

The acetamido-dependent mechanism of Hexyl-GlcNAc directly informs inhibitor design for lysosomal storage disorders (Tay-Sachs, Sandhoff).

  • Transition State Mimicry: Drug candidates like NAG-thiazoline are designed to structurally mimic the oxazolinium ion intermediate formed by the acetamido group.

  • Chaperone Therapy: In unstable mutant enzymes (e.g., Hex A mutations), competitive inhibitors that bind to the active site can act as "pharmacological chaperones," stabilizing the protein folding in the ER. Hexyl-GlcNAc derivatives serve as scaffolds for these chaperones because the hexyl tail aids in cell permeability and hydrophobic pocket retention.

References

  • Vocadlo, D. J., & Withers, S. G. (2005).[2] Detailed Comparative Analysis of the Catalytic Mechanisms of

    
    -N-Acetylglucosaminidases from Families 3 and 20 of Glycoside Hydrolases. Biochemistry, 44(38), 12809–12818.[2]
    
    • Mark, B. L., et al. (2001).

      
      -Hexosaminidase. Journal of Biological Chemistry, 276(13), 10330–10337.
      
      • Lemieux, R. U. (1954). The Mechanism of the reaction of Acetylated Glycosyl Halides. Canadian Journal of Chemistry, 32.

        • PubChem Compound Summary. (2023). 2-acetamido-2-deoxy-beta-D-glucopyranose.[3][4][5][6][7][8]

          Technical Guide: Safety and Handling of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

          [1][2]

          Executive Summary

          Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS: 190912-49-3), often abbreviated as Hexyl-GlcNAc , is a synthetic alkyl glycoside used extensively in glycobiology and lysosomal storage disease research.[1][2] Unlike standard fluorogenic substrates (e.g., 4-MU-GlcNAc), Hexyl-GlcNAc serves as a non-chromogenic, hydrophobic substrate specifically designed to probe the aglycone specificity of

          12

          Its hexyl chain mimics the hydrophobic ceramide lipid tail found in natural ganglioside substrates (like GM2), making it a critical tool for studying the hydrophobic pocket of lysosomal enzymes and for use as an acceptor in transglycosylation reactions.[1][2] This guide details the rigorous safety, storage, and operational protocols required to maintain the integrity of this compound and ensure reproducible experimental data.

          Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

          Understanding the physicochemical nature of Hexyl-GlcNAc is prerequisite to proper handling.[2] The hydrophobic hexyl tail introduces amphiphilic character, distinguishing it from free N-acetylglucosamine.[1][2]

          PropertySpecification
          Chemical Name Hexyl 2-acetamido-2-deoxy-
          
          
          -D-glucopyranoside
          Synonyms Hexyl-GlcNAc; Hexyl N-acetyl-
          
          
          -D-glucosaminide
          CAS Number 190912-49-3
          Molecular Formula C
          
          
          H
          
          
          NO
          
          
          Molecular Weight 305.37 g/mol
          Physical State White to off-white crystalline powder
          Solubility Soluble in Water, Methanol, DMSO.[1][2] (Amphiphilic nature)
          Purity Grade Typically >98% (HPLC) for enzymatic kinetics
          Hygroscopicity Moderate; susceptible to moisture absorption

          Safety Assessment & Hazard Mitigation

          While alkyl glycosides are generally considered low-toxicity compared to reactive electrophiles, they must be treated as chemical irritants.[1][2] The surfactant-like properties of Hexyl-GlcNAc facilitate membrane interaction, necessitating strict adherence to PPE standards.[1][2]

          Toxicology & Hazards[1]
          • GHS Classification: Not globally classified as a PBT (Persistent, Bioaccumulative, Toxic) substance, but treated as Skin Irrit. 2 (H315) and Eye Irrit.[2] 2A (H319) due to surfactant activity.[1][2]

          • Inhalation: Dust may cause respiratory tract irritation.[1][2]

          • Ingestion: Low acute toxicity expected; however, hydrolysis releases hexanol, which has distinct toxicity profiles at high doses.[2]

          Personal Protective Equipment (PPE) Matrix
          • Eye Protection: ANSI Z87.1 compliant safety goggles.[1][2] Reasoning: Surfactants can cause corneal damage more rapidly than neutral salts.[1][2]

          • Skin Protection: Nitrile gloves (0.11 mm minimum thickness).[1][2]

          • Respiratory: N95 particulate respirator if handling open powder outside a fume hood.[1][2]

          Storage & Stability Protocols

          The glycosidic bond is susceptible to acid-catalyzed hydrolysis and enzymatic degradation by contaminating microbes.[1][2]

          Storage Logic
          • Solid State: Store at -20°C . Keep container tightly sealed with a desiccant pack.[2]

          • Stock Solutions:

            • Solvent: Water or 10% DMSO/Water (v/v) is recommended.[1][2] DMSO improves freeze-thaw stability.[2]

            • Stability: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

            • pH Sensitivity: Avoid storage in acidic buffers (pH < 5.0) for prolonged periods to prevent spontaneous hydrolysis.[2]

          Visualization: Storage Decision Tree

          StorageLogiccluster_warningCritical Control PointStartHexyl-GlcNAc (Solid)CheckUseImmediate Use?Start->CheckUseMakeStockPrepare Stock Solution(10-50 mM in Water/DMSO)CheckUse->MakeStockYesStoreSolidStore at -20°C(Desiccated)CheckUse->StoreSolidNoAliquotAliquot into Single-Use VialsMakeStock->AliquotPrevent Freeze-ThawAvoidAcidAVOID Acidic Buffers (pH < 5)for Long-term StorageMakeStock->AvoidAcidFreezeFreeze at -20°C or -80°CAliquot->Freeze

          Figure 1: Decision logic for the storage and solubilization of Hexyl-GlcNAc to maximize shelf-life.

          Operational Handling: Stock Preparation

          This protocol ensures the preparation of a validated 10 mM stock solution.[1][2]

          Reagents:

          • Hexyl-GlcNAc (Powder)[1][2]

          • Ultrapure Water (Type I, 18.2 MΩ[2]·cm) or DMSO (ACS Grade)[1][2]

          • 0.22 µm PVDF Syringe Filter[1][2]

          Protocol:

          • Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.[2]

          • Weighing: Weigh approx. 3.05 mg of Hexyl-GlcNAc.[1][2]

            • Calculation:

              
              .[1][2]
              
          • Solubilization: Add 1.0 mL of Ultrapure Water (or DMSO). Vortex vigorously for 30 seconds.[2]

            • Note: If the solution appears cloudy, warm gently to 37°C. Persistent cloudiness indicates impurity or saturation.[1][2]

          • Filtration: Filter sterilize using a 0.22 µm PVDF filter into a sterile microcentrifuge tube.

          • Validation: Visually inspect for clarity. The solution must be colorless and free of particulates.[1][2]

          Application Workflow: Hydrolysis Assay

          Since Hexyl-GlcNAc is not fluorogenic, its hydrolysis by

          Morgan-Elson reaction1212
          Assay Principle

          The enzyme cleaves the

          
          
          12
          Experimental Workflow

          Step 1: Enzymatic Reaction

          • Mix: 10 µL Enzyme Sample + 20 µL 10 mM Hexyl-GlcNAc + 20 µL Citrate Buffer (pH 4.5).

          • Incubate: 37°C for 30–60 minutes.

          • Stop: Add 10 µL 0.2 M Borate Buffer (pH 9.8) to quench the reaction.

          Step 2: Morgan-Elson Detection

          • Boil: Heat the reaction mix at 100°C for 3 minutes (cyclization of GlcNAc).

          • Develop: Add 100 µL DMAB Reagent (p-Dimethylaminobenzaldehyde in acetic acid/HCl).[1][2]

          • Incubate: 37°C for 20 minutes.

          • Read: Measure Absorbance at 585 nm.

          Visualization: Assay Logic

          AssayWorkflowSubstrateHexyl-GlcNAc(Substrate)ReactionHydrolysis(pH 4.5, 37°C)Substrate->ReactionEnzymeBeta-Hexosaminidase(Sample)Enzyme->ReactionProductsHexanol + Free GlcNAcReaction->ProductsStopStop Reaction(Borate Buffer, pH 9.8)Products->StopBoilCyclization(100°C, 3 min)Stop->BoilDMABAdd DMAB Reagent(Color Development)Boil->DMABReadMeasure A585nm(Quantify GlcNAc)DMAB->Read

          Figure 2: Workflow for the discontinuous colorimetric assay of Hexyl-GlcNAc hydrolysis.

          Waste Disposal

          • Aqueous Waste: Solutions containing Hexyl-GlcNAc and biological buffers should be disposed of in standard aqueous chemical waste.[1][2]

          • Solvent Waste: If DMSO was used, segregate into non-halogenated organic solvent waste.[1][2]

          • Decontamination: Rinse glassware with 10% ethanol followed by water to remove residual surfactant properties.[1][2]

          References

          • National Center for Biotechnology Information (2025). PubChem Substance Record for Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS 190912-49-3).[1][2] PubChem.[1][2][3] [Link]

          • Mahuran, D. J. (1998). The GM2 Activator Protein, its Roles as a Co-factor in GM2 Hydrolysis and as a General Glycolipid Transport Protein.[1][2] Biochimica et Biophysica Acta (BBA).[1][2] [General context on Hexosaminidase substrates].

          Methodological & Application

          using Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside for membrane protein solubilization

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Application Note & Protocol: Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (Hexyl-GlcNAc) for Membrane Protein Solubilization and Stabilization.

          Part 1: Executive Summary & Strategic Utility

          Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (commonly abbreviated as Hexyl-GlcNAc or C6-GlcNAc ) is a specialized, non-ionic detergent belonging to the alkyl glycoside class. Unlike the ubiquitous Dodecyl Maltoside (DDM) or Octyl Glucoside (OG), Hexyl-GlcNAc is defined by its ultra-short hexyl (C6) tail and a bulky, polar N-acetylglucosamine (GlcNAc) headgroup.

          Core Value Proposition: This detergent is not recommended for the initial bulk extraction of membrane proteins from native lipid bilayers due to its exceptionally high Critical Micelle Concentration (CMC) and low hydrophobicity. Instead, its primary utility lies in:

          • High-Resolution Structural Biology: Creating minimal micelle shells for X-ray crystallography and NMR, reducing solvent noise and improving crystal packing.

          • Ligand-Specific Stabilization: Stabilizing proteins with specific GlcNAc-binding domains (e.g., lectins, transporters) via headgroup mimicry.

          • Detergent Exchange: Rapid removal via dialysis due to high monomer solubility.

          Part 2: Physicochemical Profile

          Understanding the physics of Hexyl-GlcNAc is prerequisite to its successful application.

          PropertyValue / DescriptionImpact on Protocol
          Full Name Hexyl 2-acetamido-2-deoxy-β-D-glucopyranosideTarget Molecule
          Abbreviation Hexyl-GlcNAc / C6-GlcNAcCommon Identifier
          Molecular Weight ~305.37 g/mol Calculation of Molarity
          Headgroup N-acetylglucosamine (Polar, Bulky)Potential H-bonding/Lectin interaction
          Tail Length C6 (Hexyl)Very short; weak hydrophobic effect
          CMC (Estimated) > 200 mM (~6-7% w/v)CRITICAL: Requires extremely high working concentrations.
          Micelle Size Ultra-small (< 20 kDa)Ideal for NMR/Crystallography; poor for large complex stability.
          Dialyzability ExcellentRapidly removed; caution against accidental precipitation.

          Expert Insight: The GlcNAc headgroup is larger and more polar than a standard Glucose headgroup. Combined with a short C6 tail, this pushes the CMC significantly higher than Hexyl-Glucoside (~250 mM). You are essentially working with a "hydrotrope-detergent hybrid."

          Part 3: Mechanism of Action

          Hexyl-GlcNAc operates on a "Dynamic Exchange" mechanism .

          • Transient Shielding: Due to the short C6 tail, the residence time of Hexyl-GlcNAc molecules on the protein hydrophobic belt is short. This creates a dynamic equilibrium where the protein is shielded enough to prevent aggregation but exposed enough to allow crystal contacts.

          • Headgroup Specificity: Unlike DDM, which is a passive shield, the GlcNAc moiety can act as a chaperone for proteins that naturally interact with glycosylated surfaces or bind sugars, effectively "locking" specific conformations.

          Visualizing the Solubilization Landscape

          G cluster_0 Critical Step: Exchange Native Native Membrane (Lipid Bilayer) BulkDet Bulk Extraction (e.g., DDM, LMNG) Native->BulkDet Solubilization PDC_Large Stable PDC (Large Micelle) BulkDet->PDC_Large Purification Exchange Detergent Exchange (Dialysis/Immobilization) PDC_Large->Exchange Add Hexyl-GlcNAc Hexyl_PDC Hexyl-GlcNAc PDC (Minimal Micelle) Exchange->Hexyl_PDC Displace Long Chain Crystal Crystal Lattice (Tight Packing) Hexyl_PDC->Crystal Crystallization

          Figure 1: The strategic placement of Hexyl-GlcNAc in the membrane protein workflow. It is rarely the starting detergent but the "finisher" for structural studies.

          Part 4: Detailed Protocols

          Protocol A: Preparation of Hexyl-GlcNAc Stock Solution

          Since the CMC is extremely high, standard 10% stocks may be insufficient. We recommend a molar stock.

          • Weighing: Weigh an appropriate amount of Hexyl-GlcNAc powder. (e.g., 305 mg for 1 mL of 1 M solution).

          • Solvent: Dissolve in degassed ultrapure water or low-salt buffer (e.g., 10 mM HEPES, pH 7.5). Avoid high salt initially as it lowers the cloud point.

          • Dissolution: Vortex vigorously. If the solution is cloudy, warm gently to 30°C. The solution should be clear and colorless.

          • Filtration: Filter through a 0.22 µm PVDF membrane.

          • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

          Protocol B: Detergent Exchange for Crystallization

          This is the primary application. You are swapping a stable detergent (e.g., DDM) for Hexyl-GlcNAc to minimize the micelle radius.

          Prerequisites:

          • Target protein purified in DDM (0.03%).

          • Hexyl-GlcNAc Stock (1.0 M).

          Step-by-Step:

          • Equilibration: Prepare a "Exchange Buffer" containing:

            • 20 mM Buffer (TRIS/HEPES)

            • 150 mM NaCl

            • 300 mM Hexyl-GlcNAc (Note: This is ~9% w/v. You must be above the CMC of ~200-250 mM to maintain solubility).

          • Immobilization: Bind your DDM-solubilized protein to an affinity resin (e.g., Ni-NTA or FLAG).

          • Wash 1 (Hybrid): Wash the column with 10 CV (Column Volumes) of buffer containing 0.02% DDM + 100 mM Hexyl-GlcNAc . This initiates the transition.

          • Wash 2 (Full Exchange): Wash with 20 CV of Exchange Buffer (300 mM Hexyl-GlcNAc) .

            • Mechanism:[1][2] The high concentration of Hexyl-GlcNAc monomers forces them into the hydrophobic belt, displacing the DDM molecules which are washed away.

          • Elution: Elute the protein using the Exchange Buffer supplemented with the eluent (e.g., Imidazole).

          • QC: Immediately assess protein stability via SEC (Size Exclusion Chromatography). You should see a shift to a smaller apparent molecular weight (smaller Stokes radius) compared to the DDM sample.

          Protocol C: Solubilization Screening (Specialized Cases)

          Use this ONLY if you suspect your protein requires GlcNAc for stability or is a peripheral membrane protein.

          • Pellet Prep: Isolate membranes containing your target protein.

          • Master Mix: Prepare solubilization buffers with increasing Hexyl-GlcNAc concentrations:

            • 0 mM (Control)

            • 100 mM (~3%)

            • 250 mM (~7.5%)

            • 500 mM (~15%)

          • Incubation: Resuspend pellets (ratio 1:10 w/v). Incubate for 1 hour at 4°C with gentle rotation.

          • Separation: Ultracentrifuge at 100,000 x g for 45 mins.

          • Analysis: Run Supernatant vs. Pellet on SDS-PAGE.

            • Success Criteria: Protein appears in the supernatant only at concentrations >250 mM.

          Part 5: Troubleshooting & Optimization

          IssueProbable CauseCorrective Action
          Protein precipitates during exchange Concentration < CMCEnsure Hexyl-GlcNAc is >250 mM in all buffers. The CMC is very high!
          Cloudy solution at Room Temp Phase SeparationShort chain glycosides can have low Cloud Points in high salt. Reduce NaCl to <100 mM or work at 4°C.
          No crystals formed Micelle too dynamicThe C6 chain may be too unstable. Try mixing with Octyl-GlcNAc (C8) to create a mixed micelle with intermediate stability.
          "Empty" micelle peaks in SEC High Detergent BackgroundHexyl-GlcNAc has a high monomer concentration. Ensure your SEC detector (RI/UV) is blanked correctly against the running buffer.

          Part 6: References

          • Anatrace Products. (2024). Detergent Properties: Alkyl Glycosides and Glucosaminides. Retrieved from

          • Newby, Z. E., et al. (2009). "Membrane protein crystallization: current trends and future perspectives." Protein Science, 18(S1). Link

          • Rosenbusch, J. P. (2001). "Stability of membrane proteins: relevance for the selection of appropriate detergents." Journal of Structural Biology, 136(1), 144-157.

          • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). "Membrane proteins, lipids and detergents: not just a soap opera." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. Link

          • Zilliken, F., et al. (1955). "Preparation of alkyl N-acetyl-alpha and -beta-D-glucosaminides." Archives of Biochemistry and Biophysics, 54(2), 392-397.[3] Link

          (Note: While Hexyl-GlcNAc is a specific derivative, general principles are derived from the extensive literature on C6-C8 alkyl glycoside detergents cited above.)

          Sources

          Application Notes and Protocols for the Study of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in Enzyme Inhibition

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          A Technical Guide to the Investigation of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside as a Potential O-GlcNAcase Inhibitor

          This document provides a comprehensive guide for the characterization of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside as a potential inhibitor of O-GlcNAcase (OGA), a key enzyme in the regulation of post-translational O-GlcNAcylation. The protocols and methodologies outlined herein are designed to enable researchers to determine the inhibitory potency, selectivity, and kinetic profile of this compound, thereby elucidating its potential as a chemical tool for studying cellular processes or as a starting point for therapeutic development.

          The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins is a critical regulatory mechanism analogous to phosphorylation.[1] This process, known as O-GlcNAcylation, is governed by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[2] Given its role in a multitude of cellular processes, including signal transduction, transcription, and metabolism, the dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, diabetes, and cancer.[1][3] Consequently, inhibitors of OGA are valuable tools for elevating O-GlcNAc levels and studying the functional consequences, making them attractive candidates for therapeutic intervention.[4]

          Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a derivative of the natural substrate N-acetylglucosamine (GlcNAc), represents a promising candidate for OGA inhibition. The hexyl aglycone moiety may confer increased cell permeability and unique interactions within the enzyme's active site compared to more polar substrate analogs. This guide will detail the necessary steps to rigorously evaluate its inhibitory characteristics.

          I. Foundational Principles of O-GlcNAcase Inhibition and Assay Design

          A thorough understanding of the OGA catalytic mechanism is paramount for designing and interpreting inhibition studies. OGA belongs to the glycoside hydrolase family 84 (GH84) and employs a substrate-assisted catalytic mechanism.[5] This mechanism involves the participation of the substrate's own 2-acetamido group in the cleavage of the glycosidic bond. This mechanistic insight has been instrumental in the development of potent and selective OGA inhibitors.[6]

          A critical consideration in the development of OGA inhibitors is selectivity against the functionally related lysosomal β-hexosaminidases (HexA and HexB).[3] These enzymes also cleave terminal GlcNAc residues but have distinct physiological roles. Non-selective inhibition can lead to off-target effects and complicate the interpretation of experimental results. Therefore, any potential OGA inhibitor must be profiled for its activity against these related enzymes.

          The most common methods for assessing OGA activity in vitro rely on the use of chromogenic or fluorogenic substrates. A widely used chromogenic substrate is p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).[7] OGA-mediated hydrolysis of pNP-GlcNAc releases p-nitrophenol, which, under alkaline conditions, forms a yellow-colored p-nitrophenolate ion that can be quantified spectrophotometrically.[8]

          II. Experimental Protocols

          This section provides detailed, step-by-step protocols for the enzymatic characterization of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside.

          Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC₅₀)

          The IC₅₀ value represents the concentration of an inhibitor that reduces the enzyme's activity by 50% under specific assay conditions. It is a fundamental parameter for assessing the potency of a potential inhibitor.[9]

          Materials:

          • Recombinant human O-GlcNAcase (hOGA)

          • Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

          • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

          • Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4

          • Stop Solution: 0.5 M sodium carbonate (Na₂CO₃)

          • 96-well microplate

          • Microplate reader

          Procedure:

          • Prepare Inhibitor Stock Solution: Dissolve Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

          • Prepare Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in the Assay Buffer to generate a range of concentrations to be tested. A 10-point, 3-fold dilution series is a good starting point.

          • Set up the Assay Plate:

            • Add 10 µL of each inhibitor dilution to triplicate wells of a 96-well microplate.

            • For the positive control (no inhibition), add 10 µL of Assay Buffer containing the same concentration of solvent used for the inhibitor.

            • For the negative control (background), add 10 µL of Assay Buffer.

          • Add Enzyme: Add 40 µL of hOGA solution (at a final concentration optimized for linear reaction kinetics) to all wells except the negative control wells. Add 40 µL of Assay Buffer to the negative control wells.

          • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

          • Initiate the Reaction: Add 50 µL of a pre-warmed pNP-GlcNAc solution (at a concentration close to its Kₘ value for hOGA) to all wells to start the reaction.

          • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.

          • Stop the Reaction: Add 100 µL of Stop Solution to all wells to terminate the reaction and develop the color.

          • Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

          • Data Analysis:

            • Subtract the average absorbance of the negative control from all other absorbance readings.

            • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 × (1 - (Absorbance of sample / Absorbance of positive control))

            • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

          Protocol 2: Determination of the Inhibitory Constant (Kᵢ) and Mode of Inhibition

          The inhibitory constant (Kᵢ) is a more absolute measure of an inhibitor's potency and is independent of the substrate concentration.[9] Determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides insight into how the inhibitor interacts with the enzyme.

          Materials:

          • Same as Protocol 1.

          Procedure:

          • Perform a Matrix of Experiments: Set up a series of reactions similar to the IC₅₀ determination, but vary the concentrations of both the inhibitor (Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside) and the substrate (pNP-GlcNAc).

            • Use at least three different fixed concentrations of the inhibitor.

            • For each inhibitor concentration, vary the substrate concentration over a range (e.g., 0.5 to 5 times the Kₘ of pNP-GlcNAc).

          • Measure Initial Reaction Velocities: For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (rate of product formation). This is typically done by taking absorbance readings at multiple time points to ensure linearity.

          • Data Analysis:

            • Plot the initial velocities against the substrate concentrations for each inhibitor concentration using a Michaelis-Menten plot.

            • To determine the mode of inhibition and calculate the Kᵢ, transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Dixon plot (1/velocity vs. [inhibitor]).

            • For competitive inhibition: The lines on a Lineweaver-Burk plot will intersect on the y-axis. The Kᵢ can be calculated from the change in the apparent Kₘ.

            • For non-competitive inhibition: The lines will intersect on the x-axis.

            • For uncompetitive inhibition: The lines will be parallel.

          Protocol 3: Assessing Selectivity against β-Hexosaminidases

          This protocol is crucial for determining the specificity of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside for OGA.

          Materials:

          • Recombinant human β-hexosaminidase A/B (HexA/B)

          • All other materials from Protocol 1.

          Procedure:

          • Repeat the IC₅₀ Determination: Follow the exact procedure outlined in Protocol 1, but substitute hOGA with hHexA/B.

          • Data Analysis: Calculate the IC₅₀ of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside against hHexA/B.

          • Calculate Selectivity Index: The selectivity index is calculated by dividing the IC₅₀ for the off-target enzyme (hHexA/B) by the IC₅₀ for the target enzyme (hOGA). A higher selectivity index indicates greater specificity for OGA.

          III. Data Presentation and Interpretation

          The quantitative data generated from these protocols should be summarized in a clear and concise manner to facilitate comparison and interpretation.

          Table 1: Inhibitory Potency and Selectivity of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

          ParameterValue
          hOGA IC₅₀ To be determined
          hHexA/B IC₅₀ To be determined
          Selectivity Index (IC₅₀ HexA/B / IC₅₀ hOGA) To be calculated
          Mode of Inhibition To be determined
          hOGA Kᵢ To be determined

          IV. Visualizing Experimental Workflows and Concepts

          Diagrams can aid in understanding the experimental design and the underlying biological processes.

          OGA_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Inhibitor Hexyl-GlcNAc Stock Serial_Dilutions Serial Dilutions Inhibitor->Serial_Dilutions Plate_Setup 96-Well Plate Setup (Inhibitor + Enzyme) Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubation (37°C, 15 min) Plate_Setup->Pre_incubation Reaction_Initiation Add pNP-GlcNAc Substrate Pre_incubation->Reaction_Initiation Incubation Incubation (37°C, 30-60 min) Reaction_Initiation->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Dose_Response Dose-Response Curve Calc_Inhibition->Dose_Response IC50_Determination Determine IC₅₀ Dose_Response->IC50_Determination

          Caption: Workflow for IC₅₀ determination of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside against OGA.

          OGA_Catalytic_Cycle E OGA (E) ES E-S Complex E->ES + S EI E-I Complex (Inactive) E->EI + I S O-GlcNAc-Protein (S) EP E-P Complex ES->EP Catalysis EP->E + P P Protein-OH + GlcNAc (P) I Hexyl-GlcNAc (I)

          Sources

          Application Notes and Protocols: Formulation of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in Drug Delivery Systems

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Amphiphilic Advantage of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

          Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (Hexyl-NAG) is an amphiphilic molecule comprising a hydrophilic N-acetylglucosamine (NAG) head group and a hydrophobic hexyl alkyl chain.[1] This structure imparts non-ionic surfactant properties, making it a valuable excipient in the formulation of advanced drug delivery systems.[2][3] Its ability to enhance the solubility and stability of poorly water-soluble compounds is a key attribute for pharmaceutical development.[2] Furthermore, the NAG headgroup presents a potential ligand for targeted delivery, as specific receptors for this sugar moiety are overexpressed on the surface of various cell types, including certain cancer cells and macrophages.

          This document provides a comprehensive guide for researchers and drug development professionals on the formulation of Hexyl-NAG into two widely used nanocarrier platforms: liposomes and solid lipid nanoparticles (SLNs). The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind key procedural steps.

          Physicochemical Properties and Formulation Rationale

          The successful incorporation of Hexyl-NAG into a drug delivery system is predicated on its molecular characteristics. Its amphiphilicity allows it to integrate seamlessly into the lipid structures of nanocarriers.

          Causality of Formulation Choice:

          • As a Surfactant/Stabilizer: The primary role of Hexyl-NAG in these formulations is to act as a non-ionic surfactant. In liposomes, it can intercalate within the phospholipid bilayer, enhancing membrane fluidity and stability.[] In solid lipid nanoparticles, it functions as a crucial stabilizer at the lipid-water interface, preventing particle aggregation and ensuring a stable colloidal dispersion.[5]

          • Solubility Enhancement: For hydrophobic drugs, co-formulating with Hexyl-NAG within a nanocarrier can improve drug loading by creating favorable hydrophobic interactions within the carrier's core or lipid layers.[2]

          • Targeting Potential: The surface presentation of the NAG moiety can facilitate receptor-mediated endocytosis in specific cell populations, offering a strategy for active targeting.[6]

          Table 1: Key Properties of Alkyl Glycosides for Formulation

          PropertyDescriptionSignificance in Formulation
          Amphiphilicity Possesses both a hydrophilic sugar head (glycone) and a hydrophobic alkyl tail (aglycone).[1]Enables self-assembly and integration into lipid-based delivery systems like liposomes and nanoparticles.[][7]
          Critical Micelle Concentration (CMC) The concentration at which surfactant molecules begin to form micelles. The CMC for alkyl glycosides decreases as the alkyl chain length increases.[3]Influences the amount of surfactant needed to stabilize the formulation and determines its behavior in solution.
          Non-ionic Nature Lacks a charged head group.Reduces potential for ionic interactions with charged drugs or biological components, often leading to lower toxicity and better biocompatibility.[8]
          Biodegradability Can be broken down by biological processes, often via enzymatic hydrolysis of the glycosidic bond.[8][9]Enhances the safety profile of the drug delivery system, minimizing long-term accumulation.
          Thermal Stability Alkyl glycosides are generally stable up to high temperatures (e.g., 270 °C).[3]Allows for flexibility in formulation processes that may require heating, such as hot homogenization for SLN production.

          Protocol 1: Formulation of Hexyl-NAG-Functionalized Liposomes via Thin-Film Hydration

          This protocol describes the preparation of multilamellar vesicles (MLVs) incorporating Hexyl-NAG and a model hydrophobic drug, followed by size reduction to form small unilamellar vesicles (SUVs). The thin-film hydration method is chosen for its high reproducibility and effective encapsulation of lipophilic compounds.[10][11]

          Principle

          Lipids, the hydrophobic drug, and Hexyl-NAG are co-dissolved in an organic solvent. Evaporation of the solvent creates a thin, uniform film on the interior of a round-bottom flask. Subsequent hydration of this film with an aqueous buffer causes the lipids to self-assemble into concentric bilayers, forming MLVs that entrap the drug and Hexyl-NAG within their structure.[][12] Sonication or extrusion is then used to reduce the size and lamellarity of these vesicles.

          Experimental Workflow: Liposome Formulation

          G cluster_0 Step 1: Lipid Film Preparation cluster_1 Step 2: Hydration & Vesicle Formation cluster_2 Step 3: Size Reduction A Dissolve Lipids, Drug, & Hexyl-NAG in Chloroform B Rotary Evaporation (40°C, reduced pressure) A->B C Formation of Thin Lipid Film B->C D Overnight Vacuum Drying C->D E Add Aqueous Buffer (e.g., PBS) D->E F Hydrate above Lipid Tc (e.g., 60°C) with agitation E->F G Formation of Multilamellar Vesicles (MLVs) F->G H Probe Sonication or Extrusion G->H I Formation of Small Unilamellar Vesicles (SUVs) H->I

          Caption: Workflow for preparing Hexyl-NAG liposomes.

          Materials and Equipment
          • Lipids:

            • Phosphatidylcholine (PC) (e.g., from soy or egg)[]

            • Cholesterol[10]

          • Surfactant: Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

          • Model Drug: Hydrophobic API (e.g., Paclitaxel, Curcumin)

          • Solvents: Chloroform, Methanol (HPLC grade)

          • Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

          • Equipment:

            • Rotary evaporator

            • Water bath

            • Probe sonicator or Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

            • Round-bottom flasks

            • Glass vials, syringes

            • Vacuum oven

          Step-by-Step Methodology
          • Lipid Film Preparation: a. In a round-bottom flask, dissolve phosphatidylcholine, cholesterol, Hexyl-NAG, and the hydrophobic drug in chloroform. A typical molar ratio is PC:Cholesterol:Hexyl-NAG = 7:3:1, but this should be optimized.[10] b. Rationale: Chloroform is an excellent solvent for lipids and many hydrophobic drugs, ensuring a homogenous mixture which is critical for forming a uniform film. c. Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 40°C. d. Evaporate the solvent under reduced pressure until a thin, dry film is formed on the inner wall of the flask. e. To ensure complete removal of residual solvent, place the flask in a vacuum oven overnight at a temperature above the transition temperature (Tc) of the primary lipid (e.g., 60°C for DSPC).[10][11] f. Rationale: Residual organic solvent can compromise the integrity of the lipid bilayer and cause toxicity. Drying above the Tc anneals the lipid film, facilitating more efficient hydration.

          • Hydration: a. Pre-warm the hydration buffer (PBS, pH 7.4) to a temperature above the lipid Tc (e.g., 60°C). b. Add the warm buffer to the flask containing the dry lipid film. c. Agitate the flask gently (e.g., by hand or on a shaker) for 30-60 minutes, maintaining the temperature above Tc.[10] The solution will become opalescent as multilamellar vesicles (MLVs) form spontaneously. d. Rationale: Hydrating above the lipid's phase transition temperature ensures the lipid chains are in a fluid state, which promotes efficient water intercalation and liposome formation.[11]

          • Size Reduction (Homogenization): a. Option A: Sonication: Transfer the MLV suspension to a glass vial placed in an ice bath. Sonicate using a probe sonicator in pulsed mode (e.g., 5 seconds on, 5 seconds off) for 5-15 minutes. b. Rationale: High-energy sonication breaks down large MLVs into smaller, unilamellar vesicles (SUVs). The ice bath prevents lipid degradation from the heat generated during sonication. c. Option B: Extrusion: Load the MLV suspension into a pre-heated extruder. Force the suspension through polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm) for 11-21 passes.[10] d. Rationale: Extrusion is a gentler method that produces liposomes with a more uniform size distribution compared to sonication. Performing the extrusion above the lipid Tc is critical.

          • Purification: a. To remove unencapsulated drug, the liposome suspension can be centrifuged or passed through a size-exclusion chromatography column (e.g., Sephadex G-50).

          Protocol 2: Formulation of Hexyl-NAG-Stabilized Solid Lipid Nanoparticles (SLNs)

          This protocol details the preparation of SLNs using a modified emulsification-ultrasonication method, which is well-suited for encapsulating hydrophilic or amphiphilic compounds by leveraging a multiple emulsion (w/o/w) system.[7][13]

          Principle

          A solid lipid is melted and mixed with a surfactant to form the oil phase. The active compound, if hydrophilic, is dissolved in a small amount of aqueous phase and emulsified within the melted lipid to create a primary water-in-oil (w/o) emulsion. This primary emulsion is then dispersed in a larger volume of hot aqueous surfactant solution (containing Hexyl-NAG) and subjected to high-energy ultrasonication.[7] Cooling the resulting oil-in-water (o/w) nano-emulsion causes the lipid to solidify, entrapping the drug within the solid matrix and forming SLNs.

          Experimental Workflow: SLN Formulation

          G cluster_0 Step 1: Phase Preparation cluster_1 Step 2: Emulsification cluster_2 Step 3: Nanoparticle Formation A Melt Solid Lipid (e.g., Softisan® 100) + Lipophilic Surfactant D Add Inner Aqueous Phase to Melted Lipid -> Primary w/o Emulsion B Prepare Hot Aqueous Phase with Hexyl-NAG C Dissolve Drug in Inner Aqueous Phase (for w/o/w) E Disperse Primary Emulsion in Hot Outer Aqueous Phase D->E F High-Shear Homogenization or Ultrasonication (90s, 40% amplitude) E->F G Cool Dispersion in Ice Bath under continuous stirring F->G H Lipid Solidification & SLN Formation G->H

          Caption: Workflow for preparing Hexyl-NAG SLNs.

          Materials and Equipment
          • Solid Lipid: e.g., Softisan® 100, glyceryl monostearate

          • Surfactants: Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, Tween® 80

          • Model Drug: Hydrophilic or amphiphilic API

          • Aqueous Phase: Ultrapure water

          • Equipment:

            • Magnetic stirrer with hot plate

            • Ultrasonic homogenizer (probe sonicator)

            • Water bath

            • Ice bath

            • Glass beakers

          Step-by-Step Methodology
          • Preparation of Phases: a. Lipid Phase: In a glass beaker, melt the solid lipid (e.g., 4.5 wt%) at a temperature approximately 10°C above its melting point. b. Aqueous Phase: In a separate beaker, prepare the aqueous surfactant solution (e.g., 1.0 wt% Tween® 80 and a desired concentration of Hexyl-NAG) and heat it to the same temperature as the lipid phase.[7] c. Drug Solution: If using a hydrophilic drug, dissolve it in a small volume of ultrapure water (this will become the inner aqueous phase).

          • Emulsification: a. For encapsulating a hydrophilic drug, add the drug solution dropwise to the melted lipid phase under stirring to form a primary w/o emulsion. b. Disperse the lipid phase (or the primary w/o emulsion) into the hot aqueous phase under continuous stirring with a magnetic stirrer. c. Immediately subject the coarse emulsion to high-energy homogenization using a probe sonicator for approximately 90 seconds at 40% amplitude.[7][13] d. Rationale: Intense sonication provides the necessary energy to break down the large emulsion droplets into the nano-size range (typically <100 nm), creating a hot oil-in-water nanoemulsion.[7][14]

          • Nanoparticle Formation: a. Transfer the hot nanoemulsion to an ice bath immediately after sonication. b. Continue to stir the dispersion with a magnetic stirrer (e.g., 300-350 rpm) until it has cooled to room temperature (approx. 15 min).[7][13] c. Rationale: Rapid cooling causes the lipid droplets to solidify, entrapping the drug within the solid lipid core. The surfactants, including Hexyl-NAG, adsorb to the surface, providing steric and electrostatic stabilization to the newly formed nanoparticles and preventing aggregation.

          Characterization of Formulations

          Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanocarriers.

          Table 2: Key Characterization Techniques and Typical Parameters

          ParameterTechniquePrinciple & RationaleTypical Settings / Sample Prep[10][11]
          Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the fluctuation of scattered light intensity due to the Brownian motion of particles. Size and PDI indicate the quality and uniformity of the formulation.Dilute sample in ultrapure water. Temperature: 25°C, Scattering Angle: 173°, Equilibration time: 120s.
          Zeta Potential (ZP) Laser Doppler VelocimetryMeasures the electrophoretic mobility of particles in an electric field. Indicates surface charge and predicts colloidal stability (values > |±30 mV| suggest good stability).[7]Dilute sample in ultrapure water. Temperature: 25°C, Dispersant Viscosity: 0.8872 cP, Dielectric constant: 78.5.
          Encapsulation Efficiency (EE%) & Drug Loading (DL%) Centrifugation / Chromatography (HPLC)EE% is the percentage of the initial drug that is successfully entrapped. DL% is the weight percentage of the drug relative to the total weight of the nanocarrier.Separate free drug from the formulation by ultracentrifugation. Quantify the drug in the supernatant (free drug) and/or lyse the pellet to quantify the encapsulated drug using a validated HPLC or UV-Vis method.
          Morphology Transmission Electron Microscopy (TEM)Provides direct visualization of the nanoparticles, confirming their size, shape (e.g., spherical), and integrity.Place a drop of diluted formulation on a carbon-coated copper grid, negatively stain (e.g., with phosphotungstic acid), and dry before imaging.
          Structural Confirmation NMR SpectroscopyCan be used to confirm the presence and orientation of Hexyl-NAG within the formulation, particularly the surface exposure of the sugar headgroup.[1]Requires specialized NMR techniques (e.g., HR-MAS or NOESY) and appropriate deuterated solvents.

          Troubleshooting Guide

          ProblemPotential Cause(s)Suggested Solution(s)
          Large Particle Size / High PDI - Insufficient homogenization energy/time.- Formulation components aggregating.- Temperature during processing was too low.- Increase sonication time/amplitude or number of extrusion cycles.- Optimize surfactant concentration (Hexyl-NAG).- Ensure all processing steps (hydration, extrusion) are performed above the lipid Tc.
          Low Encapsulation Efficiency (EE%) - Drug leakage during formulation.- Poor drug solubility in the lipid core.- Drug-lipid ratio is too high.- Optimize the lipid composition (e.g., add cholesterol to stabilize liposome bilayers).- For SLNs, try a different solid lipid with better drug solubility.- Reduce the initial drug concentration and re-evaluate EE%.
          Formulation Instability (Aggregation over time) - Insufficient surface stabilization (low Zeta Potential).- Ostwald ripening (for SLNs).- Increase the concentration of Hexyl-NAG or add a co-stabilizer (e.g., PEGylated lipid).- Ensure proper cooling and storage conditions. Lyophilization with a cryoprotectant can improve long-term stability.[][15]

          Conclusion and Future Perspectives

          Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a promising excipient for the development of sophisticated drug delivery systems. Its amphiphilic and non-ionic properties make it an effective stabilizer for both liposomal and solid lipid nanoparticle formulations. The protocols and rationale provided herein offer a solid foundation for researchers to begin formulating with this versatile molecule. Future work should focus on optimizing the concentration of Hexyl-NAG to balance formulation stability with biological activity, and on conducting in vitro and in vivo studies to validate the targeting potential conferred by the N-acetylglucosamine moiety. The exploration of Hexyl-NAG in other systems, such as nanogels and microemulsions, also represents a promising avenue for future research.[16]

          References

          • Creative Biolabs. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. [Link]

          • Martin, F. J. (1998). Preparation of Liposome Conjugates and Derivatives. In:..., ResearchGate. [Link]

          • Geszke-Moritz, M., & Moritz, M. (2021). Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design. MDPI. [Link]

          • Adlercreutz, P. (2009). Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases. Lund University. [Link]

          • Geszke-Moritz, M., & Moritz, M. (2021). Lipid Nanoparticles Loaded with Selected Iridoid Glycosides as Effective Components of Hydrogel Formulations. PMC. [Link]

          • Sturm, B. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Protocols.io. [Link]

          • ZhongHai Technology. (2024). Production process and method of alkyl glycosides! [Link]

          • Šturm, L., & Poklar Ulrih, N. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI. [Link]

          • Carita, R., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC. [Link]

          • Geszke-Moritz, M., & Moritz, M. (2021). Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design. Semantic Scholar. [Link]

          • Geszke-Moritz, M., & Moritz, M. (2021). Lipid Nanoparticles Loaded with Selected Iridoid Glycosides as Effective Components of Hydrogel Formulations. PubMed. [Link]

          • Ghouchi, E., et al. (2021). Formulation of solid lipid nanoparticles (SLN): The value of different alkyl polyglucoside surfactants. ResearchGate. [Link]

          • Friend, D. R., & Chang, G. W. (1984). A colon-specific drug-delivery system based on drug glycosides and the glycosidases of colonic bacteria. PubMed. [Link]

          • Takakura, Y., et al. (2001). Characterization of novel kidney-specific delivery system using an alkylglucoside vector. [Link]

          • Adlercreutz, P., et al. (2009). Synthesis of long-chain alkyl glycosides.
          • Li, Y., et al. (2022). Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems. MDPI. [Link]

          • Vernon, J., Roseman, S., & Yuan, C. L. (1980). Synthesis of 6-amino-1-hexyl 2-acetamido-2-deoxy-3-, -4-, and -6-O-β-D-galactopyranosyl-β-D-glucopyranosides. Sci-Hub. [Link]

          • Ghosh, P., Das, P. K., & Bachhawat, B. K. (1982). Plant glycosides in a liposomal drug-delivery system. PMC. [Link]

          • Singh, R., & Mishra, S. (2015). β-Glycosidases: An alternative enzyme based method for synthesis of alkyl-glycosides. ResearchGate. [Link]

          • Sharma, D., et al. (2024). Liposomal Formulations: A Recent Update. MDPI. [Link]

          • Zhang, T., et al. (2025). Technological Research on Preparation of Alkyl Polyglycoside by High-Gravity Impinging Stream-Rotating Packed Bed. MDPI. [Link]

          • Zhang, L., et al. (2021). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. [Link]

          • Wang, Y., et al. (2018). Recent Advances in Drug Delivery System for Bioactive Glycosides from Traditional Chinese Medicine. World Scientific Publishing. [Link]

          • Rauter, A. P., & Lindhorst, T. K. (Eds.). (2014). Synthesis and Characterization of Glycosides. [Link]

          • BioProcess International. (2014). Site-Specific Characterization of Glycosylation on Protein Drugs. [Link]

          • Sharma, A., & Arora, S. (2022). Isolation, Identification and Characterization of Glycosides. Bentham Science Publisher. [Link]

          • Aulenta, F., et al. (2003). Colloidal Drug Delivery Systems ÂŒ Recent Advances With Polymeric Micelles. CHIMIA. [Link]

          • Gloster, T. M., et al. (2018). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. [Link]

          • Kaifu, R., & Osawa, T. (1979). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl). PubMed. [Link]

          • Kabanov, A. V., & Vinogradov, S. V. (2009). Nanogel Carrier Design for Targeted Drug Delivery. PMC. [Link]

          • Frontiers. (2022). Application of Nanoparticles in Tumour Targeted Drug Delivery and Vaccine. [Link]

          • Technology Networks. (2024). Applications of Nanotechnology in Drug Delivery Systems. [Link]

          • ResearchGate. (a) 2-acetamido-2-deoxy-D-glucopyranose (b) 2-amino-2-deoxy-D-glucopyranose. [Link]

          Sources

          Troubleshooting & Optimization

          optimizing concentration of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside for protein stability

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide is structured as a specialized Technical Support Center for researchers optimizing Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside (often abbreviated as Hexyl-β-D-GlcNAc or C6-GlcNAc ).[1][2]

          Subject: Optimizing Concentration for Protein Stability & Crystallography Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Helix, Senior Application Scientist[1][2]

          Executive Summary: The Nature of the Molecule

          Before optimizing, you must define the role this molecule plays in your system. Hexyl-β-D-GlcNAc is a short-chain alkyl glycoside (C6) .[1][2] Unlike its longer-chain cousins (e.g., Octyl-glucoside or DDM), it rarely functions as a primary solubilizing detergent because its Critical Micelle Concentration (CMC) is extremely high.[1][2]

          It typically serves two distinct functions:

          • Amphiphilic Additive (Co-detergent): It inserts into the micelles of larger detergents (like DDM or LMNG) to reduce micelle size and tighten the detergent belt, crucial for crystallization.

          • Chemical Chaperone / Ligand: For hexosaminidases or GlcNAc-binding proteins, it acts as a specific ligand to stabilize the active site (pharmacological chaperone).[2]

          Critical Parameter: The "Effective" CMC

          User Question: I cannot find a consistent CMC value for Hexyl-β-D-GlcNAc. What concentration should I use?

          Technical Insight: Because the hexyl (C6) chain is short, this molecule behaves more like a hydrotrope than a classic surfactant. It does not form stable, monodisperse micelles at low concentrations.

          • Estimated CMC: >200 mM (~5-6% w/v).[1][2]

          • Implication: You cannot use "CMC + 10%" as a rule of thumb. You must screen empirically based on the application.[3]

          Data Table: Working Concentration Ranges
          ApplicationRoleRecommended Starting RangeOptimization Strategy
          Crystallography Co-detergent / Additive20 mM – 100 mMAdd to primary detergent (e.g., 0.05% DDM).[1][2] Screen for crystal lattice formation.
          Protein Stabilization Hydrotrope50 mM – 300 mMHigh concentrations prevent aggregation of soluble proteins.
          Enzyme Chaperone Active Site Ligand10 µM – 5 mMBased on
          
          
          . Use
          
          
          to saturate the binding site.
          Membrane Extraction Primary DetergentNot Recommended C6 is too weak to strip lipids effectively without denaturing high concentrations.

          Optimization Workflows (Visualized)

          Workflow A: Screening for Stability (Thermal Shift)

          This workflow determines the concentration that maximizes melting temperature (

          
          ) without causing precipitation.
          

          OptimizationWorkflow Start Purified Protein (in Primary Buffer) Screen Prepare Concentration Gradient (0, 10, 50, 100, 250 mM) Start->Screen TSA Thermal Shift Assay (NanoDSF / Sypro Orange) Screen->TSA Incubate 30 min @ 4°C Decision Result Analysis TSA->Decision Outcome1 Increased Tm No Aggregation Decision->Outcome1 Optimal Range Outcome2 Precipitation at RT Decision->Outcome2 Conc. Too High (Hydrophobic Effect) Outcome3 No Change Decision->Outcome3 Non-binder Increase Conc.

          Figure 1: Step-by-step screening workflow to determine the optimal stabilizing concentration using Differential Scanning Fluorimetry (DSF).

          Troubleshooting Guide & FAQs

          Issue 1: Protein Precipitates Upon Addition

          Symptom: Immediate cloudiness or aggregation after adding Hexyl-β-D-GlcNAc.[1][2]

          • Root Cause 1 (Solubility Shock): Adding a high-concentration stock (e.g., 1 M) directly to the protein creates a local "hotspot" of hydrophobicity that denatures the protein before mixing.

            • Fix: Dilute the additive in buffer first, or add the protein to the additive solution slowly.

          • Root Cause 2 (Lipid Stripping): If working with membrane proteins, high concentrations of C6 alkyl glycosides can compete with the primary detergent (e.g., DDM), effectively "thinning" the micelle and exposing hydrophobic domains.

            • Fix: Maintain the primary detergent concentration above its CMC.[3] Do not replace the primary detergent; supplement it.

          Issue 2: No Effect on Crystallization

          Symptom: The screen yields clear drops or precipitate, but no crystals, despite using the additive.

          • Root Cause: The concentration is below the threshold required to alter the micelle geometry.

          • Protocol Validation:

            • Perform a Dynamic Light Scattering (DLS) experiment.

            • Measure the hydrodynamic radius (

              
              ) of your protein-detergent complex.[2]
              
            • Titrate Hexyl-β-D-GlcNAc.[1][2] You should see a shift in

              
               (usually a decrease) as the smaller C6 chains integrate into the larger micelle.
              
            • Use the concentration where the

              
               shift plateaus.
              
          Issue 3: Interference with Downstream Assays

          User Question: Can I run a Bradford assay or Mass Spec with this additive?

          • Bradford/BCA: Hexyl-β-D-GlcNAc is a sugar derivative.[1][2] It generally does not interfere with Bradford (Coomassie binding) but will interfere with anthrone/sulfuric acid carbohydrate assays.[2]

          • Mass Spectrometry: It is non-ionic but non-volatile. It will suppress ionization.

            • Fix: You must remove it prior to MS. Use a detergent removal spin column (e.g., Pierce) or perform LC-MS with a divert valve, though C6 chains wash off C18 columns faster than DDM.[2]

          Mechanism of Action (Visualized)

          Understanding why it works helps you troubleshoot.

          Mechanism DDM_Micelle Large DDM Micelle (Loose Packing) Mixed_Micelle Mixed Micelle (Tighter Belt) DDM_Micelle->Mixed_Micelle  Intercalation   Hexyl_Add + Hexyl-GlcNAc (Short Chain) Hexyl_Add->Mixed_Micelle Crystal Crystal Lattice Formation Mixed_Micelle->Crystal  Reduced Solvent  Content  

          Figure 2: The "Micelle Tightening" effect.[1][2] Short-chain alkyl glycosides reduce the overall volume of the detergent belt, facilitating protein-protein contacts required for crystallization.[1][2]

          References & Authority

          • Anatrace Products. Detergent Properties: Alkyl Glycosides.[4] (Confirmed high CMC for C6 derivatives). [1][2]

          • Newby, Z.E., et al. (2009). Membrane protein crystallization. Explains the use of short-chain detergents as additives to modify micelle size.[2] [1][2]

          • Jiang, J., et al. (2012). Sugar-based detergents for membrane protein structural biology.[2] Discusses the thermodynamics of GlcNAc-based surfactants. [1][2]

          • Chemical Chaperones. Mechanisms of protein stabilization by small molecule ligands.[5] (Context for using GlcNAc derivatives as specific ligands). [1][2]

          Disclaimer: This guide assumes the use of high-purity (>98%) Hexyl-β-D-GlcNAc (Anagrade or equivalent).[1][2] Lower purity grades may contain alpha-isomers or free alcohols that significantly alter solubility.[1][2]

          Sources

          Technical Support Center: Managing Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside Solutions

          [1]

          Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Foam Management & Solution Stability[1][2]

          Welcome to the Technical Support Center

          I am Dr. Aris, your Senior Application Scientist. You are likely visiting this page because your high-throughput screen or enzymatic assay is being compromised by bubbles, or your stock solution preparation has turned into a stable foam.

          Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (Hexyl-GlcNAc) is a valuable tool, primarily functioning as a specific inhibitor for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

          32

          This guide synthesizes thermodynamic principles with wet-lab practicality to resolve these issues.

          Part 1: The Mechanics of Foaming (Why is this happening?)

          The "High CMC" Paradox

          Users often assume that because they are working below the Critical Micelle Concentration (CMC), foaming should not occur.[2] This is a misconception.

          • The Molecule: Hexyl-GlcNAc is a ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

            
             alkyl glycoside.[2]
            
          • The Physics: Unlike long-chain detergents (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

            
            ), 
            
            
            chains have a very high CMC (estimated >200 mM based on analogous Hexyl-
            
            
            -D-glucoside data [1]).[2][4]
          • The Consequence: At typical assay concentrations (e.g., 1–10 mM), the molecules exist as monomers.[2] They do not form micelles, but they do rapidly migrate to the air-water interface to escape the aqueous environment.[2] This creates an elastic film at the surface (Marangoni effect) that stabilizes bubbles introduced by pipetting, even without micelle formation.[2]

          Diagram: The Interface Dynamics

          The following diagram illustrates why your solution foams despite being "dilute."

          FoamMechanismAirAir PhaseInterfaceAir-Liquid Interface(Hexyl-GlcNAc Monolayer)Air->InterfaceGas EntrapmentBubbleBubble Stabilization(Elastic Surface Film)Interface->BubbleMarangoni ElasticityPrevents RuptureBulkBulk Solution(Monomers, No Micelles)Bulk->InterfaceRapid Adsorption(Hydrophobic Effect)

          Figure 1: Mechanism of foam stabilization.[2][5] Monomers rapidly coat air bubbles, preventing them from coalescing or bursting, even below the CMC.[2]

          Part 2: Troubleshooting Guide (Q&A)

          Category A: Stock Solution Preparation

          Q: I added water to the Hexyl-GlcNAc powder and vortexed it. Now the entire tube is opaque foam.[2] How do I fix this?

          A: The "Centrifugal Degassing" Protocol. Vortexing high-concentration surfactant solutions introduces massive amounts of air.[1][2] Because the solution is viscous (due to the sugar head group) and surfactant-rich, these bubbles will not settle naturally for hours.[2]

          Corrective Protocol:

          • Do NOT wait for gravity.[1][2] The foam is too stable.[2]

          • Centrifuge the tube immediately.

            • Speed: 2,000–4,000 x g.[1][2]

            • Time: 5 minutes at Room Temperature (25°C).

            • Outcome: This forces the air out of the liquid phase, collapsing the foam into a clear supernatant.[2]

          • Future Prevention: Never vortex. Use the "Slurry Method" :

            • Add solvent to the powder.[2]

            • Tilt the tube to 45°.[2]

            • Rotate gently (rolling motion) or use a magnetic stir bar at low RPM.[1][2]

          Q: The powder isn't dissolving instantly. Should I heat it?

          A: Yes, but with strict limits. Hexyl-GlcNAc is thermally stable, but excessive heat can cause hydrolysis of the glycosidic bond or the N-acetyl group over time.[1]

          • Recommendation: Warm the solution to 37°C–40°C in a water bath for 10 minutes.

          • Why: This increases the kinetic energy of the water molecules, disrupting the crystal lattice of the solid sugar derivative without risking chemical degradation [2].[2]

          Category B: Assay Interference (Pipetting & Readouts)[1][2]

          Q: My optical density (OD) readings in the 96-well plate are erratic. I suspect bubbles.

          A: You are seeing "Meniscus Lensing" and Micro-bubbles. Even invisible micro-bubbles scatter light, causing false high OD readings.[1] Furthermore, surfactants alter the meniscus shape (curvature), which acts like a lens, distorting the light path in spectrophotometers.[2]

          The "Reverse Pipetting" Solution: Standard (forward) pipetting blows a small puff of air at the end of the stroke (the "blowout").[2] In surfactant solutions, this creates a bubble at the tip which is then deposited into the well.[2]

          • Protocol: Use Reverse Pipetting .[1][2]

            • Press plunger to the second stop (past the first resistance).[2]

            • Aspirate liquid (you now have more than the set volume).[2]

            • Dispense to the first stop only.[2]

            • Discard the remaining liquid.[2]

            • Result: No air is ever blown into the sample.[2]

          Q: Can I use a chemical defoamer (e.g., Antifoam A)?

          A: Proceed with extreme caution. If you are using Hexyl-GlcNAc as an enzyme inhibitor (e.g., for Hexosaminidase), chemical defoamers (silicone or non-silicone based) may partition into the enzyme's active site or aggregate with the protein, altering your

          
          
          2
          • Verdict: Avoid chemical defoamers.[1][2] Rely on physical defoaming (centrifugation of the plate: 500 x g for 1 minute).

          Part 3: Critical Data & Reference Tables

          Table 1: Physical Properties & Handling[1][2]
          PropertyValue / CharacteristicImplication for Handling
          Molecular Weight ~305.37 g/mol Standard molarity calculations apply.[1]
          CMC (Approx.) > 200 mM (Est.[1][2][4] based on C6-Glc [1])Micelles rarely form in assays; foaming is surface-driven.[1][2]
          Solubility High (>100 mM in water)Easy to prep stocks, but highly viscous at high conc.[1][2]
          Critical Temp Stable up to 50°C (short term)Gentle heating (37°C) is safe for solubilization.[1][2]
          Foam Type Wet, unstable (transient)Collapses quickly with centrifugation; does not require antifoam.[1][2]
          Workflow: The "Foam-Free" Decision Tree

          Follow this logic flow to ensure data integrity during your experiments.

          TroubleshootingStartStart: Handling Hexyl-GlcNAcStep1Is the solution foaming?Start->Step1Action1Is Protein/Enzyme Present?Step1->Action1YesPreventionPreventative Measures:1. Reverse Pipetting2. No Vortexing3. Sonicate to Degas buffersStep1->PreventionNoSolACentrifuge Plate500 x g, 1 minAction1->SolAYes (Assay Plate)SolBVacuum Degas ORCentrifuge 4000 x gAction1->SolBNo (Stock Solution)

          Figure 2: Decision matrix for handling foam based on the presence of biological material.

          References

          • Anatrace Products. (n.d.).[1][2] n-Hexyl-β-D-Glucopyranoside Properties and CMC Data. Retrieved from [2]

          • MedChemExpress. (2023).[1][2] UDP-GlcNAc Disodium Salt Handling and Solubility Guide. Retrieved from

          • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 181215: n-Hexyl beta-D-glucopyranoside. Retrieved from [2]

          • Krzan, M., et al. (2024).[1][2][5] Properties that enable surfactants to perform... foam formation and stabilisation.[1][5] Current Opinion in Colloid & Interface Science. Retrieved from [2]

          Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

          Validation & Comparative

          Comparative Guide: Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside vs. Non-Ionic Detergents

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside (often abbreviated as Hexyl-GlcNAc or Hexyl-NAG ) represents a specialized niche within the alkyl glycoside detergent family. Unlike the industry-standard Dodecyl Maltoside (DDM) or Octyl Glucoside (OG), Hexyl-GlcNAc is characterized by an ultra-short C6 alkyl chain and a bulky, polar N-acetylglucosamine headgroup.

          This structural profile results in a very high Critical Micelle Concentration (CMC > 200 mM) and weak hydrophobicity. Consequently, it is rarely used for the initial solubilization of fragile membrane complexes. Instead, its primary utility lies in structural biology (NMR, X-ray crystallography) where small micelle size and rapid ligand exchange are paramount, or as a specific probe for proteins with GlcNAc-binding domains (lectins).

          This guide compares Hexyl-GlcNAc against standard non-ionic detergents, providing experimental frameworks for its deployment in drug development and structural characterization.

          Part 1: Technical Profile & Physicochemical Properties

          The behavior of a detergent is dictated by the balance between its hydrophilic head and hydrophobic tail (HLB). Hexyl-GlcNAc sits at the extreme "hydrophilic" end of the detergent spectrum, bordering on acting as a hydrotrope rather than a classic surfactant.

          Comparative Physicochemical Table
          PropertyHexyl-GlcNAc (Target)Hexyl-β-D-Glucoside (Hexyl-Glc)Octyl-β-D-Glucoside (OG)Dodecyl-β-D-Maltoside (DDM)
          Formula C₁₄H₂₇NO₆C₁₂H₂₄O₆C₁₄H₂₈O₆C₂₄H₄₆O₁₁
          Tail Length C6 (Hexyl)C6 (Hexyl)C8 (Octyl)C12 (Dodecyl)
          Headgroup GlcNAc (Acetamido)GlucoseGlucoseMaltose (Disaccharide)
          CMC (mM) ~200 - 250 mM *~250 mM18 - 25 mM0.17 mM
          CMC (%) ~6 - 7%~6.6%~0.53%~0.009%
          Micelle Size Ultra-Small (< 20 kDa)~20 kDa~25 kDa~72 kDa
          Dialysis Rate Extremely FastExtremely FastFastVery Slow
          Protein Stability Low (Dynamic)LowModerateHigh

          *Note: Exact CMC for Hexyl-GlcNAc depends on buffer/temperature but is estimated based on the C6-Glc analog. The N-acetyl group increases headgroup polarity, potentially raising CMC slightly compared to Hexyl-Glc.

          Mechanism of Action[3][4]
          • Short-Chain Dynamics: The C6 tail provides minimal hydrophobic shielding. This leads to highly dynamic micelles that rapidly exchange monomers with the bulk solution. This is excellent for NMR spectroscopy (fast tumbling, sharp peaks) but poor for stabilizing large, hydrophobic membrane sectors.

          • Headgroup Specificity: Unlike standard glucosides, the N-acetyl group on the C2 position mimics biological glycans. This makes Hexyl-GlcNAc uniquely suitable for handling glycoproteins or enzymes (e.g., hexosaminidases) where the detergent headgroup must not interfere with—or must specifically mimic—native substrates.

          Part 2: Comparative Performance Analysis

          Solubilization Efficiency
          • Hexyl-GlcNAc: Poor solubilizer for bulk lipids. The high CMC requires working concentrations of 0.5 M to 1.0 M to effectively dissolve membranes, which can be cost-prohibitive and technically challenging (viscosity).

          • Alternative (DDM/LMNG): DDM is far superior for initial extraction from cell membranes due to its low CMC and strong lipid-substituting ability.

          • Recommendation: Do not use Hexyl-GlcNAc for initial extraction. Use it only for downstream exchange.

          Structural Stability (Thermal/Temporal)
          • Hexyl-GlcNAc: Proteins in C6 detergents often denature rapidly because the short tail cannot effectively cover the hydrophobic transmembrane domain (TMD).

          • Alternative (OG/NG): Octyl (C8) and Nonyl (C9) glucosides offer a "middle ground"—better stability than Hexyl, but still removable.

          • Recommendation: Use Hexyl-GlcNAc only if the protein is known to be hyper-stable (e.g., porins) or during the final step before crystallization.

          Downstream Applications
          • Crystallography: Hexyl-GlcNAc is superior. Its small micelle allows for tight crystal packing (Type I crystals) that large DDM micelles would obstruct.

          • NMR: Superior. The small micelle size reduces the rotational correlation time (

            
            ), resulting in sharper spectral lines compared to DDM.
            

          Part 3: Decision Framework & Workflows

          Detergent Selection Logic

          The following diagram illustrates when to select Hexyl-GlcNAc over standard alternatives like DDM or OG.

          DetergentSelection Start Membrane Protein Target Step1 Is the protein stable? Start->Step1 Step2 Goal: Initial Extraction? Step1->Step2 Yes (Stable) DDM Use DDM or LMNG (High Stability) Step1->DDM No (Fragile) Step3 Goal: NMR / X-Ray? Step2->Step3 No (Purified) Step2->DDM Yes (Solubilization) OG Use Octyl Glucoside (OG) (Moderate Stability/Removal) Step3->OG Standard X-Ray Hexyl Use Hexyl-GlcNAc (High Resolution/Fast Exchange) Step3->Hexyl High-Res NMR or Tight Packing

          Caption: Decision tree for selecting Hexyl-GlcNAc. Note that it is reserved for stable proteins in high-resolution structural applications.

          Part 4: Experimental Protocols

          Protocol A: Detergent Exchange into Hexyl-GlcNAc

          Since Hexyl-GlcNAc has a high CMC (~250 mM), you cannot simply "dialyze it in." You must use a concentration gradient or solid exchange.

          Reagents:

          • Purified Protein in DDM (0.02%).

          • Hexyl-GlcNAc Powder (High Purity).

          • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.

          Procedure:

          • Preparation: Prepare a 1.0 M (approx 30% w/v) stock solution of Hexyl-GlcNAc in the buffer. Note: This is viscous.

          • Immobilization: Bind the DDM-solubilized protein to an affinity resin (e.g., Ni-NTA or FLAG).

          • Wash 1 (Hybrid): Wash the column with 10 CV (Column Volumes) of buffer containing 0.02% DDM + 0.3 M Hexyl-GlcNAc . This introduces the new detergent while maintaining stability.[1]

          • Wash 2 (Full Exchange): Wash with 20 CV of buffer containing 0.4 M Hexyl-GlcNAc (approx 2x CMC). Crucial: You must be above the CMC of the new detergent.

          • Elution: Elute with buffer containing 0.4 M Hexyl-GlcNAc + Elution Agent (e.g., Imidazole).

          • QC: Assess aggregation immediately via Size Exclusion Chromatography (SEC).

          Protocol B: CMC Determination (DPH Dye Method)

          If working with a custom synthesis of Hexyl-GlcNAc, verify its CMC.

          • Dye Prep: Dissolve 1,6-diphenyl-1,3,5-hexatriene (DPH) in acetone to 2 mM.

          • Detergent Series: Prepare Hexyl-GlcNAc in water from 0 mM to 500 mM (steps: 10, 50, 100, 150, 200, 250, 300, 400, 500 mM).

          • Incubation: Add DPH (final 10 µM) to each sample. Incubate 1 hour in dark.

          • Read: Measure fluorescence (Ex 358 nm / Em 430 nm).

          • Plot: Fluorescence vs. Concentration. The inflection point is the CMC.

          Part 5: References

          • Anatrace Products. (n.d.). n-Hexyl-β-D-Glucopyranoside Properties and CMC Data. Retrieved from

          • Strop, P., & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to membrane protein crystallization. Protein Science.

          • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods.

          • BenchChem. (2025). Comparative Guide: N-Hexyl-D-gluconamide vs. Octyl glucoside. Retrieved from

          • Newby, Z. E., et al. (2009). Membrane protein crystallization in the lipid cubic phase. Nature Protocols. (Discusses short-chain detergent utility).

          Sources

          alternatives to Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside for membrane protein research

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

          Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside (C6-GlcNAc) occupies a specific niche in membrane protein research. As a short-chain alkyl glycoside with a high Critical Micelle Concentration (CMC >200 mM), it is rarely used for primary solubilization. Instead, it serves as a co-detergent or additive to manipulate the lateral pressure of micelles during crystallization or to minimize the detergent belt in NMR studies.

          However, C6-GlcNAc often fails in two critical areas:

          • Protein Stability: The short hydrophobic tail provides insufficient coverage for large hydrophobic transmembrane domains (TMDs), leading to aggregation.

          • Cryo-EM Compatibility: It does not provide the stable, rigid support required for vitrification of labile complexes.

          This guide analyzes superior alternatives categorized by their mechanism of action: Standard Maltosides (DDM), Super-Stabilizers (LMNG), and Steroid-Based Scaffolds (GDN).

          Comparative Analysis of Alternatives

          The following table contrasts C6-GlcNAc with its three primary high-performance alternatives.

          Table 1: Physicochemical Properties & Performance Metrics[7][9]
          FeatureC6-GlcNAc (Baseline)DDM (The Workhorse)LMNG (The Stabilizer)GDN (The Structural Specialist)
          Full Name Hexyl-N-acetyl-β-D-glucosaminiden-Dodecyl-β-D-maltosideLauryl Maltose Neopentyl GlycolGlyco-diosgenin
          Class Short-chain Alkyl GlycosideAlkyl MaltosideMNG (Amphiphile)Steroidal Saponin Derivative
          CMC (H₂O) ~250 mM (High)~0.17 mM (0.0087%)~0.01 mM (0.001%)~0.018 mM (0.002%)
          Micelle Size Very Small (<20 kDa)Medium (~72 kDa)Large/AdaptableCompact/Rigid
          Primary Use Crystallization Additive, NMRSolubilization, PurificationGPCR Stabilization, Complex RescueCryo-EM, "Drop-in" for Digitonin
          Lipid Retention Poor (Strips lipids)ModerateHigh (Seatbelt effect)Moderate-High
          Cost HighLowHighHigh

          Deep Dive: Mechanistic Insights

          Alternative A: DDM (n-Dodecyl-β-D-maltoside)

          The "Gold Standard" for Solubilization While C6-GlcNAc fails to extract proteins from native membranes efficiently, DDM is the industry standard for the initial solubilization step.

          • Mechanism: DDM possesses a flexible C12 tail that effectively masks hydrophobic patches without being overly aggressive (unlike SDS or LDAO).

          • Why Switch? If your protein aggregates immediately upon extraction or during purification in C6-GlcNAc, DDM is the logical first step to recover yield.

          Alternative B: LMNG (Lauryl Maltose Neopentyl Glycol)

          The "Seatbelt" for Labile Targets (GPCRs) LMNG represents a paradigm shift from traditional alkyl glycosides. It consists of two maltoside headgroups and two alkyl chains connected by a quaternary carbon linker.

          • Mechanism: This structure creates a "seatbelt" effect, wrapping around the protein more tightly than single-chain detergents. It exhibits an ultra-low off-rate, meaning once it binds the protein, it rarely dissociates.

          • Why Switch? If your protein survives DDM but denatures over time (loss of ligand binding or activity), LMNG frequently rescues these targets.

          Alternative C: GDN (Glyco-diosgenin)

          The Cryo-EM Enabler GDN is a synthetic derivative of Digitonin but without the batch-to-batch variability or toxicity.

          • Mechanism: Unlike the flexible tails of C6-GlcNAc or DDM, GDN has a rigid steroid backbone. This creates a distinct, non-globular micelle that does not obscure the protein density in Cryo-EM images.

          • Why Switch? If you are moving from crystallography (where C6-GlcNAc is used) to Single Particle Cryo-EM, GDN provides the necessary background contrast and orientation distribution.

          Decision Logic & Workflows

          Visual 1: Detergent Selection Strategy

          This decision tree guides you based on your experimental end-goal.

          DetergentSelection Start Start: Protein Instability in C6-GlcNAc Goal Define End-Goal Start->Goal Solubilization Initial Extraction from Membrane Goal->Solubilization Low Yield Structure High-Res Structure Determination Goal->Structure Aggregation DDM Select: DDM (Standard) Solubilization->DDM General Use LMNG Select: LMNG (For GPCRs/Complexes) Solubilization->LMNG High Instability CryoEM Method: Cryo-EM Structure->CryoEM XRay Method: X-Ray / NMR Structure->XRay CryoEM->LMNG Max Stability GDN Select: GDN (Rigid/Low Background) CryoEM->GDN Best Contrast XRay->DDM Larger Crystals C8 Select: Octyl-GlcNAc (Tighter Lattice) XRay->C8 Modify Lattice

          Caption: Strategic decision tree for selecting detergent alternatives based on downstream applications (Cryo-EM vs. X-ray) and stability requirements.

          Experimental Protocol: FSEC Stability Screening

          To objectively validate the replacement of C6-GlcNAc, you must perform Fluorescence-Detection Size-Exclusion Chromatography (FSEC) . This protocol assumes a GFP-fusion membrane protein.

          Materials
          • Base Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

          • Detergent Stocks: 10% (w/v) DDM, 1% (w/v) LMNG, 2% (w/v) GDN.

          • Sample: Crude membrane fraction or purified protein in initial detergent.

          Step-by-Step Methodology
          • Solubilization / Exchange:

            • Aliquot membrane samples into 4 tubes.

            • Add detergents to final concentrations:

              • Control: C6-GlcNAc (User defined, typically high conc).

              • Tube A: 1% DDM (approx 60x CMC).

              • Tube B: 0.1% LMNG (approx 10x CMC).

              • Tube C: 0.2% GDN (approx 100x CMC).

            • Incubate at 4°C for 1 hour with gentle rotation.

          • Clarification:

            • Ultracentrifuge at 100,000 x g for 45 minutes at 4°C.

            • Collect the supernatant (solubilized fraction).

          • Thermal Stress Test (The "Crash" Test):

            • Split each supernatant into two aliquots.

            • Keep one at 4°C (Reference).

            • Heat the other to 37°C (or Tm - 5°C) for 10 minutes.

          • FSEC Analysis:

            • Inject 50 µL of each sample onto a Superose 6 Increase column.

            • Monitor GFP fluorescence (Ex: 488 nm, Em: 512 nm).

          • Data Interpretation:

            • Monodispersity: Look for a sharp, symmetrical peak.

            • Void Volume: A large peak at the void volume indicates aggregation (failure).

            • Free GFP: A peak at ~27 kDa indicates protein unfolding/degradation.

            • Recovery: Calculate Area Under Curve (AUC) of the heated vs. unheated sample.

          Visual 2: FSEC Workflow & Interpretation

          FSEC_Workflow Sample Membrane Sample Detergents Add Detergent: DDM / LMNG / GDN Sample->Detergents Spin Ultracentrifuge 100k x g Detergents->Spin Split Split Sample Spin->Split Heat Heat Stress (37°C, 10min) Split->Heat Ref Reference (4°C) Split->Ref HPLC FSEC Analysis (Superose 6) Heat->HPLC Ref->HPLC

          Caption: Workflow for FSEC-based detergent screening. Comparison of heated vs. reference samples identifies the detergent conferring maximal thermal stability.

          Expert Recommendations

          • For GlcNAc-Binding Proteins: If your protein requires the GlcNAc headgroup for ligand binding but C6 is too unstable, synthesize or purchase Octyl-GlcNAc (C8) or Decyl-GlcNAc (C10) . The longer chain lowers the CMC and increases micellar stability without altering the specific headgroup interaction.

          • For Crystallography: If C6-GlcNAc crystals are diffracting poorly, try LDAO (if the protein tolerates zwitterions) or NG (Nonyl-Glucoside) . These form small micelles similar to C6 but with slightly better stability.

          • For Cryo-EM: Abandon alkyl glycosides entirely. Switch to GDN or reconstitute the protein into Nanodiscs (MSP1D1) using DDM for the initial purification.

          References

          • Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating membrane protein studies.[1][2][3] Nature Methods, 7(12), 1003–1008. Link

          • Chae, P. S., et al. (2012). A new class of amphiphiles, glyco-diosgenin (GDN), for the study of integral membrane proteins.[4][5][2] Chemistry – A European Journal, 18(31), 9485-9490. Link

          • Stetsenko, A., & Guskov, A. (2017). An overview of the top choices for membrane protein crystallization detergents. Crystals, 7(7), 197. Link

          • Kawate, T., & Gouaux, E. (2006). Fluorescence-detection size-exclusion chromatography for precrystallization screening of integral membrane proteins. Structure, 14(4), 673-681. Link

          • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117. Link

          Sources

          Validating Enzyme Kinetics with Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: A Guide to Aglycone Specificity

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: Beyond the Chromophore

          In the characterization of

          
          -N-acetylhexosaminidases (EC 3.2.1.52), researchers often default to aryl-glycosides like p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc)  due to the convenience of direct colorimetric readout. However, these substrates fail to interrogate the hydrophobic subsites (specifically the +1 aglycone binding pocket) that are critical for enzymes processing glycolipids, gangliosides, or chitinous substrates in hydrophobic environments.
          

          Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (Hexyl-GlcNAc) serves as a vital "bridge" substrate. Its C6-alkyl tail mimics the lipophilic nature of physiological aglycones, often revealing significantly higher catalytic efficiencies (

          
          ) than standard aryl substrates. This guide validates the use of Hexyl-GlcNAc for kinetic profiling, demonstrating that the trade-off in assay complexity (requiring coupled detection) yields superior biological fidelity.
          

          Comparative Analysis: The Specialist vs. The Workhorse

          The following matrix compares Hexyl-GlcNAc against the industry standards (pNP-GlcNAc and 4-MU-GlcNAc).

          Table 1: Substrate Performance Matrix[1]
          FeaturepNP-GlcNAc (Standard)Hexyl-GlcNAc (The Specialist)4-MU-GlcNAc (High Sensitivity)
          Primary Utility High-throughput screening; rough kinetic estimates.Aglycone specificity profiling ; probing hydrophobic pockets.Low-abundance enzyme detection; lysosomal assays.
          Detection Mode Direct Colorimetric (405 nm) upon cleavage.Indirect : Requires Morgan-Elson assay or HPLC to detect released GlcNAc.Direct Fluorometric (Ex 360/Em 450).
          Aglycone Nature Aryl (Rigid, aromatic).Alkyl (Flexible, hydrophobic) .Aryl (Bulky, aromatic).
          Kinetic Affinity (
          
          
          )
          Often High (mM range).Typically Low (
          
          
          M range)
          due to hydrophobic effect.
          Moderate.
          Solubility Water-soluble.Amphiphilic (may require <5% DMSO/MeOH).Water-soluble.
          Physiological Relevance Low (Artificial leaving group).High (Mimics lipid/membrane interface).Low.
          Scientific Insight: The Hydrophobic Effect

          For many

          
          -hexosaminidases (particularly from fungal or insect sources like Ostrinia furnacalis Hex2), the enzyme active site contains a hydrophobic "slot" at the +1 subsite. Data indicates that as the alkyl chain length of the aglycone increases (Methyl 
          
          
          
          Hexyl), the
          
          
          decreases exponentially due to favorable van der Waals interactions, stabilizing the Michaelis complex (ES) [1, 2].

          Validated Experimental Protocol

          Since Hexyl-GlcNAc hydrolysis yields GlcNAc and 1-Hexanol (neither of which is colored), we must quantify the released GlcNAc using a modified Morgan-Elson Assay .

          Workflow Visualization

          The following diagram illustrates the reaction pathway and the parallel detection workflow required for validation.

          G cluster_0 Enzymatic Hydrolysis cluster_1 Detection (Morgan-Elson) Substrate Hexyl-GlcNAc (Substrate) ES_Complex [ES Complex] Hydrophobic Stabilization Substrate->ES_Complex + Enzyme Enzyme β-Hexosaminidase Enzyme->ES_Complex Products GlcNAc + 1-Hexanol ES_Complex->Products Hydrolysis Borate 1. Heat w/ Borate (Chromogen Formation) Products->Borate GlcNAc Only DMAB 2. Add DMAB (Ehrlich's Reagent) Borate->DMAB Readout Absorbance (585 nm) DMAB->Readout caption Figure 1: Kinetic workflow for non-chromogenic Hexyl-GlcNAc validation.

          Protocol: Determination of Kinetic Constants ( , )

          Reagents:

          • Buffer: 50 mM Citrate-Phosphate, pH 4.5 (or enzyme optimum).

          • Substrate Stock: 10 mM Hexyl-GlcNAc in water (warm to 37°C if cloudy; add 2% DMSO if necessary).

          • Stop Solution: 0.2 M Potassium Tetraborate, pH 9.1.

          • Color Reagent (DMAB): 10% p-dimethylaminobenzaldehyde in glacial acetic acid/12.5% HCl.

          Step-by-Step Methodology:

          • Substrate Preparation: Prepare a dilution series of Hexyl-GlcNAc (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).

          • Enzyme Reaction:

            • Mix 50

              
              L of substrate + 10 
              
              
              
              L of enzyme solution.
            • Incubate at 37°C for exactly 15 minutes. Note: Ensure <10% substrate depletion to maintain initial velocity (

              
              ) conditions.
              
          • Termination & Chromogen Formation:

            • Add 100

              
              L of Stop Solution (Borate)  immediately.
              
            • Boil samples at 100°C for 3 minutes. (This stops the enzyme and cyclizes GlcNAc to the chromogen precursor).

            • Cool to room temperature.[1]

          • Color Development:

            • Add 1 mL of DMAB Reagent . Incubate at 37°C for 20 minutes.

          • Quantification:

            • Measure Absorbance at 585 nm .

            • Self-Validating Control: Run a standard curve of pure GlcNAc (0–100 nmoles) in the presence of unhydrolyzed Hexyl-GlcNAc to confirm the substrate does not interfere with the colorimetric reaction [3].

          Data Analysis & Interpretation

          When analyzing the data, you will likely observe distinct kinetic profiles compared to pNP-GlcNAc.

          Calculating Parameters

          Fit the initial velocity (

          
          ) vs. substrate concentration (
          
          
          
          ) data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism):
          
          
          
          Expected Results Validation
          • Lower

            
            :  Expect the 
            
            
            
            for Hexyl-GlcNAc to be 2-10x lower than pNP-GlcNAc for enzymes with hydrophobic aglycone specificity (e.g., insect Hex1/Hex2).
          • Substrate Inhibition: At high concentrations (>5 mM), Hexyl-GlcNAc may show substrate inhibition due to detergent-like aggregation or non-productive binding. If the curve dips at high

            
            , fit to the substrate inhibition model:
            
            
            
            
          Table 2: Troubleshooting the Assay
          ObservationProbable CauseCorrective Action
          High Background Absorbance Sugar contamination or borate degradation.Use fresh Borate buffer; ensure Hexyl-GlcNAc purity >98%.
          Non-Linear Rates Product inhibition (GlcNAc is a potent inhibitor).Reduce incubation time; dilute enzyme to ensure <10% conversion.
          Precipitation Hexyl-GlcNAc insolubility at high conc.Add 0.1% Triton X-100 or keep [S] below critical micelle concentration (CMC).

          References

          • Int. J. Biol. Sci. (2012). "Molecular and Biochemical Characterization of a Novel β-N-Acetyl-D-Hexosaminidase with Broad Substrate Spectrum." International Journal of Biological Sciences.

          • MDPI Catalysts (2022). "Immobilization and Kinetic Properties of β-N-Acetylhexosaminidase from Penicillium oxalicum." Catalysts.

          • Glycoscience Protocols (2021). "Enzyme assay for β-N-acetylhexosaminidase." NCBI Bookshelf.

          • J. Biol. Chem. (1948).[2] "The kinetics of the enzymatic hydrolysis of hyaluronic acid (Morgan-Elson application)." Journal of Biological Chemistry.

          Sources

          A Comparative Guide to the Mass Spectrometry Analysis of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

          Author: BenchChem Technical Support Team. Date: February 2026

          In the landscape of drug development and glycobiology research, the precise structural characterization of glycosides is paramount. Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a synthetic alkyl glycoside containing the ubiquitous N-acetylglucosamine (GlcNAc) moiety, serves as a crucial building block and research tool. Its analysis demands robust and informative analytical techniques, with mass spectrometry (MS) standing as the cornerstone for definitive identification and structural elucidation.

          This guide provides an in-depth comparison of prevalent mass spectrometry-based methodologies for the analysis of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. We will delve into the nuances of Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and detailed experimental protocols to empower researchers in their analytical choices.

          The Analytical Challenge: Unveiling the Structure of an Alkyl Glycoside

          Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside presents a unique analytical challenge due to its amphiphilic nature, possessing a polar carbohydrate headgroup and a nonpolar hexyl aglycone. The primary objectives of its MS analysis are to confirm its molecular weight, elucidate its fragmentation pattern for structural verification, and potentially quantify its presence in complex matrices. The choice of MS technique significantly impacts the quality and type of information obtained.

          Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): The Workhorse for Intact Glycoside Analysis

          LC-ESI-MS is arguably the most versatile and widely adopted technique for the analysis of intact, underivatized alkyl glycosides.[1][2][3] The soft ionization nature of ESI minimizes in-source fragmentation, allowing for the reliable determination of the molecular weight.

          The ESI Advantage: Soft Ionization and Adduct Formation

          In ESI, a high voltage is applied to a liquid stream of the analyte solution, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of analyte ions into the gas phase. For alkyl glycosides, ionization in positive ion mode is highly efficient, predominantly forming sodium adducts ([M+Na]+) which are notably stable.[1][2] Protonated molecules ([M+H]+) are also frequently observed.[1][2]

          Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

          Coupling ESI with tandem mass spectrometry (e.g., ESI-QTOF-MS/MS) provides invaluable structural information.[1][2] Collision-induced dissociation (CID) of the precursor ion (e.g., the [M+Na]+ or [M+H]+ ion) induces fragmentation at the weakest bonds. In the case of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, the most labile bond is the glycosidic linkage between the hexyl group and the GlcNAc moiety.

          A characteristic fragmentation pathway involves the neutral loss of the hexyl group and the cleavage of the glycosidic bond, yielding diagnostic oxonium ions of the GlcNAc residue. The N-acetylhexosamine oxonium ion at m/z 204.087 is a hallmark fragment for glycopeptides and glycosides containing this sugar.[4][5]

          Experimental Protocol: LC-ESI-MS/MS Analysis

          1. Sample Preparation:

          • Dissolve 1 mg of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in 1 mL of a 50:50 (v/v) mixture of methanol and water.

          • For enhanced sodium adduct formation, 10 µL of a 10 mM NaCl solution can be added.

          • Filter the sample through a 0.22 µm syringe filter prior to injection.

          2. Liquid Chromatography Parameters:

          • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is suitable for separating the analyte from potential impurities.

          • Mobile Phase A: Water with 0.1% formic acid.

          • Mobile Phase B: Acetonitrile with 0.1% formic acid.

          • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

          • Flow Rate: 0.3 mL/min.

          • Injection Volume: 5 µL.

          3. Mass Spectrometry Parameters (Positive Ion Mode):

          • Ion Source: Electrospray Ionization (ESI).

          • Capillary Voltage: 3.5 kV.

          • Cone Voltage: 30 V.

          • Source Temperature: 120 °C.

          • Desolvation Temperature: 350 °C.

          • Desolvation Gas Flow: 600 L/hr.

          • MS Scan Range: m/z 100-1000.

          • MS/MS: Select the [M+H]+ and [M+Na]+ precursor ions for fragmentation with a collision energy of 15-30 eV.

          workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis dissolve Dissolve in Methanol/Water filter Filter (0.22 µm) dissolve->filter inject Inject into LC System filter->inject column C18 Reversed-Phase Column inject->column esi Electrospray Ionization (ESI) column->esi ms1 MS Scan (Full Scan) esi->ms1 ms2 MS/MS (Fragmentation) ms1->ms2 analyze Identify Molecular Ion & Fragments ms2->analyze

          Caption: Workflow for LC-ESI-MS/MS analysis.

          Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS): A High-Throughput Alternative

          MALDI-MS is another soft ionization technique particularly well-suited for the analysis of glycans and glycoproteins. It offers high sensitivity and is amenable to high-throughput screening.

          The MALDI Process: Matrix is Key

          In MALDI, the analyte is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase where they are ionized. For glycosides, common matrices include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). Similar to ESI, MALDI often produces protonated molecules ([M+H]+) and alkali metal adducts ([M+Na]+, [M+K]+).[6][7]

          While MALDI is excellent for determining the molecular weight, obtaining extensive fragmentation for structural analysis often requires a tandem mass spectrometer (MALDI-TOF/TOF). The fragmentation patterns are generally similar to those observed in ESI-MS/MS. A key advantage of MALDI is its tolerance to salts and buffers that can be detrimental to ESI. However, the hydrophilic nature of some glycans can sometimes pose a challenge for ionization efficiency.[8]

          Experimental Protocol: MALDI-TOF-MS Analysis

          1. Sample and Matrix Preparation:

          • Analyte Solution: Dissolve 1 mg of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in 1 mL of 50:50 (v/v) methanol/water.

          • Matrix Solution: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

          2. Sample Spotting:

          • On a MALDI target plate, spot 1 µL of the matrix solution.

          • Immediately add 1 µL of the analyte solution to the matrix spot and mix gently with the pipette tip.

          • Allow the spot to air dry completely (dried-droplet method).

          3. Mass Spectrometry Parameters (Positive Ion Reflector Mode):

          • Laser: Nitrogen laser (337 nm).

          • Laser Intensity: Adjust to the minimum level required for good signal intensity to minimize fragmentation.

          • Accelerating Voltage: 20 kV.

          • Reflector Voltage: 23 kV.

          • Mass Range: m/z 100-1000.

          • Calibration: Use a suitable calibrant mixture (e.g., peptide or protein standards) in the same mass range.

          maldi_workflow cluster_prep Sample Preparation cluster_spotting Target Spotting cluster_ms MS Analysis cluster_data Data Analysis analyte Prepare Analyte Solution mix Mix Analyte and Matrix on Target analyte->mix matrix Prepare Matrix Solution (DHB) matrix->mix dry Air Dry to Co-crystallize mix->dry laser Laser Desorption/ Ionization dry->laser tof Time-of-Flight Mass Analysis laser->tof analyze Determine Molecular Weight tof->analyze

          Caption: Workflow for MALDI-TOF-MS analysis.

          Gas Chromatography-Mass Spectrometry (GC-MS): A Destructive but Informative Approach

          GC-MS offers high chromatographic resolution and detailed structural information, but it requires chemical derivatization to increase the volatility of the analyte.[9][10][11] This method does not analyze the intact glycoside but rather its constituent monosaccharide after hydrolysis.

          The Derivatization Imperative

          To make Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside amenable to GC analysis, the glycosidic bond must first be cleaved through acid hydrolysis to release the N-acetylglucosamine and hexanol. The polar functional groups of the monosaccharide are then derivatized, typically through trimethylsilylation (TMS) or acetylation, to create volatile derivatives.[10][12][13]

          The resulting mass spectra, usually obtained by electron ionization (EI), are highly reproducible and rich in fragment ions, providing a detailed fingerprint of the monosaccharide. This can be invaluable for confirming the identity of the sugar moiety. However, all information about the original glycosidic linkage and the aglycone is lost during hydrolysis.

          Experimental Protocol: GC-MS Analysis of the Monosaccharide Component

          1. Hydrolysis:

          • To 1 mg of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in a sealed tube, add 1 mL of 2 M trifluoroacetic acid (TFA).

          • Heat at 121 °C for 2 hours.

          • Cool the sample and evaporate the TFA under a stream of nitrogen.

          2. Reduction (Optional, for Alditol Acetate Derivatization):

          • Dissolve the dried hydrolysate in 1 mL of water and add 10 mg of sodium borohydride.

          • Let the reaction proceed for 1 hour at room temperature.

          • Neutralize with acetic acid.

          • Evaporate to dryness multiple times with methanol to remove borates.

          3. Acetylation:

          • Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine to the dried sample.

          • Heat at 100 °C for 1 hour.

          • Evaporate the reagents under nitrogen.

          • Partition the residue between dichloromethane and water. Collect the organic layer and dry it over anhydrous sodium sulfate.

          4. GC-MS Parameters:

          • Column: A nonpolar or mid-polar capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm).

          • Injector Temperature: 250 °C.

          • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 5 °C/min.

          • Carrier Gas: Helium at a constant flow of 1 mL/min.

          • Ion Source: Electron Ionization (EI) at 70 eV.

          • MS Scan Range: m/z 40-600.

          Comparative Analysis at a Glance

          FeatureLC-ESI-MSMALDI-MSGC-MS
          Analyte State Intact GlycosideIntact GlycosideDerivatized Monosaccharide
          Ionization Soft (ESI)Soft (MALDI)Hard (EI)
          Sample Prep Minimal (dissolution)Co-crystallization with matrixExtensive (hydrolysis, derivatization)
          Structural Info Molecular weight, aglycone, glycosidic linkageMolecular weight, aglyconeMonosaccharide identity and linkage (with methylation analysis)
          Sensitivity High (picomole to femtomole)Very High (femtomole to attomole)High (picogram)
          Throughput ModerateHighLow to Moderate
          Key Advantage Versatility, direct coupling to LCSpeed, salt toleranceHigh resolution, detailed fragmentation of sugar
          Key Limitation Ion suppression effectsMatrix interference, potential for in-source decayDestructive, loss of aglycone information

          Conclusion and Recommendations

          The choice of mass spectrometry technique for the analysis of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is dictated by the analytical goal.

          • For routine identification and confirmation of molecular weight , both LC-ESI-MS and MALDI-MS are excellent choices. LC-ESI-MS offers the added benefit of chromatographic separation, which is crucial for analyzing mixtures or assessing purity.

          • For detailed structural elucidation of the intact glycoside , including confirmation of the aglycone and the glycosidic linkage, LC-ESI-MS/MS is the most powerful approach.

          • For unambiguous confirmation of the N-acetylglucosamine moiety , GC-MS of the derivatized monosaccharide provides a highly specific and reproducible fingerprint, albeit at the cost of destroying the original molecule.

          In a comprehensive research setting, a multi-faceted approach is often the most prudent. Initial screening by MALDI-MS can rapidly confirm the presence of the target molecule, followed by detailed characterization and purity assessment using LC-ESI-MS/MS. GC-MS can then be employed as a complementary technique to provide orthogonal confirmation of the carbohydrate building block. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside and other vital glycosides in their research endeavors.

          References

          • Harvey, D. J. (2015). Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2009–2010. Mass Spectrometry Reviews, 34(3), 268-422. [Link]

          • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from [Link]

          • Scribd. (n.d.). GC Separation of Monosaccharides and Derivatives. Retrieved from [Link]

          • De Leoz, M. L., et al. (2020). Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 92(1), 1035-1042. [Link]

          • J-Stage. (n.d.). Sensitive and Structure-Informative N-Glycosylation Analysis by MALDI-MS. Retrieved from [Link]

          • Liu, Z., et al. (2000). MALDI-TOF MS Analysis of Food Flavonol Glycosides. Journal of Agricultural and Food Chemistry, 48(5), 1449-1454. [Link]

          • Shimadzu Corporation. (2022, May 26). MALDI-MS for Glycan Analysis. Retrieved from [Link]

          • PubMed. (2000, May 15). MALDI-TOF MS analysis of food flavonol glycosides. Retrieved from [Link]

          • PubMed. (2004, December 15). Characterization of mixtures of alkyl polyglycosides (Plantacare) by liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

          • ResearchGate. (n.d.). Characterization of Mixtures of Alkyl Polyglycosides (Plantacare) by Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

          • PubMed. (1999, August 27). Investigations on the metabolism of alkyl polyglucosides and their determination in waste water by means of liquid chromatography-electrospray mass spectrometry. Retrieved from [Link]

          • Malaysian Journal of Analytical Sciences. (2013). SYNTHESIS OF ALKYLPOLYGLUCOSIDE FROM DEXTROSE-DECANOL IN THE PRESENCE OF SILICOTUNGSTIC ACID SOL-GEL CATALYST. Retrieved from [Link]

          • CCRC Analytical Services. (n.d.). Gas Chromatography-Mass Spectroscopy (GC-MS). Retrieved from [Link]

          • Chalmers Publication Library. (n.d.). Gas chromatography-mass spectrometry of sugars and related hydroxy acids as trimethylsilyl derivatives. Retrieved from [Link]

          • ResearchGate. (n.d.). Investigations on the biodegradation of alkylpolyglucosides by means of liquid chromatography-electrospray mass spectrometry. Retrieved from [Link]

          • eScholarship. (n.d.). Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. Retrieved from [Link]

          • PubMed Central. (n.d.). Current issues of tandem mass spectrum (MS2)-based glycoproteomics and efforts to complement them. Retrieved from [Link]

          Sources

          efficacy of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in stabilizing different classes of membrane proteins

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          In the intricate world of membrane protein research, achieving high-resolution structures and functional insights hinges on the critical first step: successful solubilization and stabilization. The choice of detergent is paramount, acting as a surrogate for the native lipid bilayer to maintain the protein's structural integrity and biological activity. This guide provides an in-depth comparison of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (H-D-GlcNAc), a short-chain non-ionic detergent, with other commonly used alternatives, offering experimental context and data-driven insights to inform your research strategy.

          The Challenge of Membrane Protein Stability

          Membrane proteins, embedded within the hydrophobic environment of the cell membrane, are notoriously challenging to study in vitro.[1] Once extracted from their native lipid environment, they are prone to aggregation and denaturation.[2] Detergents are amphipathic molecules that form micelles, encapsulating the hydrophobic transmembrane domains of these proteins and rendering them soluble in aqueous solutions.[3] However, the ideal detergent must not only solubilize the protein but also preserve its native conformation and function.[2]

          Introducing Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (H-D-GlcNAc)

          H-D-GlcNAc is a non-ionic detergent belonging to the alkyl glycoside family. Its structure consists of a six-carbon (hexyl) alkyl chain and a 2-acetamido-2-deoxy-beta-D-glucopyranoside headgroup. As a mild detergent, it is designed for the solubilization of membrane proteins.[4] The acetamido group introduces an additional hydrogen bonding capability, which could potentially offer unique interactions with membrane proteins compared to standard alkyl glucosides.

          Head-to-Head Comparison: H-D-GlcNAc vs. Established Detergents

          The selection of an optimal detergent is highly protein-dependent, and a screening approach is often necessary.[2] This section compares the theoretical and observed properties of H-D-GlcNAc against three widely used detergents: n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), and Glyco-diosgenin (GDN).

          PropertyHexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (H-D-GlcNAc)n-Dodecyl-β-D-maltoside (DDM)Lauryl Maltose Neopentyl Glycol (LMNG)Glyco-diosgenin (GDN)
          Detergent Class Non-ionicNon-ionicNon-ionicNon-ionic
          Alkyl Chain Length C6C12C12 (branched)Steroidal
          Headgroup Acetamido-glucopyranosideMaltosideMaltose Neopentyl GlycolDi-maltose
          Critical Micelle Concentration (CMC) High (estimated)0.17 mM0.001%Low
          Micelle Size Small (estimated)~70-90 kDa~90-110 kDaSmall, well-defined
          General Efficacy Mild, for solubilization"Gold standard", generally good stabilityExcellent for GPCRs and large complexesExcellent for small membrane proteins and cryo-EM

          Causality Behind Detergent Choice:

          • Alkyl Chain Length: Longer alkyl chains, like in DDM and LMNG, generally provide a more lipid-like environment and are often more stabilizing for larger, complex membrane proteins.[5] Shorter chains, as in H-D-GlcNAc, result in smaller micelles which can be advantageous for certain structural biology techniques like NMR and crystallography, but may be less effective at stabilizing larger proteins.[6]

          • Headgroup Chemistry: The larger maltoside headgroups of DDM and LMNG are generally considered more stabilizing than the smaller glucoside headgroups.[6] The acetamido group in H-D-GlcNAc adds a unique chemical feature whose impact on stability requires empirical validation for each target protein.

          • Micelle Architecture: The branched structure of LMNG is thought to create a more stable and protective micelle, contributing to its superior performance with many challenging membrane proteins, particularly GPCRs.[7] GDN's steroidal structure forms small, uniform micelles that are particularly well-suited for high-resolution cryo-EM studies.[4]

          Experimental Workflows for Detergent Screening and Validation

          To empirically determine the optimal detergent for your membrane protein of interest, a systematic screening and validation workflow is essential.

          Workflow for Detergent Screening

          Caption: A typical workflow for screening detergents to identify optimal solubilization and stability conditions for a membrane protein.

          Experimental Protocol: Thermal Shift Assay (TSA)

          The thermal shift assay, or differential scanning fluorimetry (DSF), is a high-throughput method to assess protein stability by measuring the melting temperature (Tm) of a protein under various conditions.[8][9] An increase in Tm in the presence of a specific detergent indicates a stabilizing effect.

          Step-by-Step Methodology:

          • Protein Preparation: Purify the membrane protein of interest in a suitable starting detergent (e.g., DDM). Ensure the protein concentration is between 0.2-0.5 mg/mL.

          • Detergent Exchange (optional but recommended): If the protein is already in a detergent, it can be diluted into the new detergent solution. However, for a more accurate comparison, exchanging the detergent via a desalting column or dialysis is preferable.

          • Assay Plate Setup:

            • In a 96-well PCR plate, prepare triplicate reactions for each detergent condition.

            • Each 20 µL reaction should contain:

              • 2-5 µg of the purified membrane protein.

              • The detergent to be tested (H-D-GlcNAc, DDM, LMNG, GDN) at a concentration above its CMC (e.g., CMC + 0.05%).

              • SYPRO Orange dye (5x final concentration).

              • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

          • Thermal Denaturation:

            • Place the plate in a real-time PCR instrument.

            • Set a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

            • Monitor the fluorescence of SYPRO Orange at each temperature increment.[1]

          • Data Analysis:

            • Plot the fluorescence intensity as a function of temperature.

            • The midpoint of the resulting sigmoidal curve represents the melting temperature (Tm).

            • Compare the Tm values across the different detergent conditions. A higher Tm indicates greater protein stability.

          Application in Advanced Structural Biology: Cryo-Electron Microscopy (Cryo-EM)

          The choice of detergent is also critical for successful structure determination by single-particle cryo-EM. The detergent micelle should be small and homogenous to not obscure the protein signal and to allow for accurate particle alignment.

          Workflow for Cryo-EM Sample Preparation

          Caption: A streamlined workflow for preparing membrane protein samples for cryo-EM analysis.

          Considerations for H-D-GlcNAc in Cryo-EM:

          The small estimated micelle size of H-D-GlcNAc could be advantageous for cryo-EM, potentially leading to higher resolution reconstructions, especially for smaller membrane proteins. However, its lower stabilizing potential compared to detergents like LMNG or GDN might be a limiting factor for more labile targets.[6]

          Functional Characterization: Ensuring Biological Relevance

          Maintaining the functional integrity of the membrane protein is the ultimate goal of any stabilization strategy. Functional assays should be performed to validate that the protein in the chosen detergent is still active.

          Types of Functional Assays:
          • GPCRs: Ligand binding assays (e.g., radioligand binding, surface plasmon resonance) and G-protein activation assays.

          • Ion Channels: Electrophysiology (e.g., patch-clamp) to measure ion flux.[10]

          • Transporters: Uptake or efflux assays using radiolabeled or fluorescent substrates.[11][12]

          • Enzymes: Activity assays measuring the conversion of a substrate to a product.

          Conclusion and Future Perspectives

          The selection of the appropriate detergent remains a crucial and often empirical step in membrane protein research. While established detergents like DDM, LMNG, and GDN have a proven track record, novel amphiphiles continue to expand the toolkit for tackling challenging targets.

          Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, with its short alkyl chain and unique headgroup, presents an interesting option for researchers, particularly for smaller, more robust membrane proteins or for applications where a small micelle size is desirable. However, the available data on its efficacy compared to more established detergents is limited.

          The workflows and protocols outlined in this guide provide a framework for the systematic evaluation of H-D-GlcNAc and other detergents. By combining biophysical characterization of stability with functional validation, researchers can make informed decisions to advance their understanding of this critical class of proteins. Future development of novel detergents with improved properties will undoubtedly continue to push the boundaries of what is possible in membrane protein structural and functional biology.

          References

          • Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length - PMC. (2016). Retrieved from [Link]

          • A rational approach to improve detergent efficacy for membrane protein stabilization - PMC. (2025). Retrieved from [Link]

          • Stability of MPs in various detergents. (n.d.). Retrieved from [Link]

          • Detergent Screening For Membrane Protein Extraction: What To Choose? - G-Biosciences. (2018). Retrieved from [Link]

          • Detergents Applications in Membrane Proteins Research - CUSABIO. (n.d.). Retrieved from [Link]

          • detergents and their uses in membrane protein science - the Wolfson Centre for Applied Structural Biology. (n.d.). Retrieved from [Link]

          • How Do Branched Detergents Stabilize GPCRs in Micelles? - ACS Publications. (2020). Retrieved from [Link]

          • Transporter Assays - Sygnature Discovery. (n.d.). Retrieved from [Link]

          • Transporters - Pharmaron. (n.d.). Retrieved from [Link]

          • Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC. (n.d.). Retrieved from [Link]

          • Critical micelle concentration measurement in aggregation behaviour studies. (n.d.). Retrieved from [Link]

          • ABC transporter functional assays. (n.d.). Retrieved from [Link]

          • Chapter-2 Critical Micelle Concentration of Surfactant , Mixed Surfactant and Polymer By Different Methods at Room Temperatur e And Its Importance - Semantic Scholar. (2012). Retrieved from [Link]

          • Engineering cardiolipin binding to an artificial membrane protein reveals determinants for lipid-mediated stabilization - PMC. (n.d.). Retrieved from [Link]

          • n-Hexyl-β-D-Glucopyranoside - Creative Biolabs. (n.d.). Retrieved from [Link]

          • Non-Ionic Detergents in Membrane Protein Research - YouTube. (2025). Retrieved from [Link]

          • ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | C10H19NO6 - PubChem. (n.d.). Retrieved from [Link]

          • n-hexyl beta-D-glucopyranoside | C12H24O6 | CID 181215 - PubChem - NIH. (n.d.). Retrieved from [Link]

          • Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - MDPI. (2022). Retrieved from [Link]

          • Thermal shift assays for early-stage drug discovery | AXXAM. (2024). Retrieved from [Link]

          • Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. (n.d.). Retrieved from [Link]

          • High-throughput stability screening for detergent-solubilized membrane proteins - PUBDB. (n.d.). Retrieved from [Link]

          • Synthesis, Characterization, Critical Micelle Concentration and Biological Activity of two-Headed Amphiphiles - VTechWorks. (2008). Retrieved from [Link]

          • To Be or Not to Be an Ion Channel: Cryo-EM Structures Have a Say - MDPI. (2023). Retrieved from [Link]

          • Unlocking the potential of micelles. (2025). Retrieved from [Link]

          • Drug-transporter interaction testing in drug discovery and development - Baishideng Publishing Group. (n.d.). Retrieved from [Link]

          • Synthesis of 6-amino-1-hexyl 2-acetamido-2-deoxy-3-, -4-, and - Sci-Hub. (n.d.). Retrieved from [Link]

          • Influence of Molecular Structure and Physicochemical Properties of Immunosuppressive Drugs on Micelle Formulation Characteristics and Cutaneous Delivery - MDPI. (2023). Retrieved from [Link]

          • Cryo-EM structures of a pentameric ligand-gated ion channel in liposomes - eLife. (2025). Retrieved from [Link]

          • Biological evaluation of a series of 2-acetamido-2-deoxy-D-glucose analogs towards cellular glycosaminoglycan and protein synthesis in vitro - PubMed. (2005). Retrieved from [Link]

          • (PDF) Cryo-EM structures of a pentameric ligand-gated ion channel in liposomes. (2025). Retrieved from [Link]

          • New cryo-EM structures of a lipid-sensitive ligand-gated ion channel | School of Molecular & Cellular Biology - University of Illinois. (2020). Retrieved from [Link]

          • Purification of octyl β-d-glucopyranoside and re-estimation of its micellar size. (1990). Retrieved from [Link]

          • Synthesis of a lactosamine-type trisaccharide: 6-(bromoacetamido)-hexyl 2-O-(4-O-β-D-galactopyranosyl-2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-mannopyranoside, designed to affinity label the leukoagglutinin sugar binding site - ResearchGate. (2025). Retrieved from [Link]

          • 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - MDPI. (2022). Retrieved from [Link]

          • Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) - PubMed. (n.d.). Retrieved from [Link]

          Sources

          ×

          試験管内研究製品の免責事項と情報

          BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。